2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Description
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-7-8-10(2)16(9)12-6-4-3-5-11(12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFUCUFJPSVXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406360 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100373-80-6 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
This guide provides a comprehensive overview of a robust synthetic pathway for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages, commencing with the formation of the core pyrrole structure via the Paal-Knorr synthesis, followed by the introduction of the hydrazide moiety. This document will elaborate on the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and outline the analytical techniques essential for the structural confirmation and purity assessment of the target compound.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and facile purification of the intermediate and final products. The synthetic strategy is as follows:
-
Step 1: Paal-Knorr Pyrrole Synthesis - The initial step involves the formation of the 2,5-dimethylpyrrole ring. This is accomplished by the condensation of methyl 2-aminobenzoate with 2,5-hexanedione (acetonylacetone). The Paal-Knorr synthesis is a classic and highly efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] The choice of methyl 2-aminobenzoate as the starting material is strategic, as the methyl ester group is relatively unreactive under the conditions of the Paal-Knorr reaction and serves as a convenient precursor for the subsequent hydrazide formation.
-
Step 2: Hydrazinolysis of the Ester - The second step involves the conversion of the intermediate, methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, into the target benzohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group. This is a standard and high-yielding method for the preparation of hydrazides from their corresponding esters.[3]
The overall synthetic transformation is depicted in the workflow below:
Caption: Synthetic workflow for this compound.
Mechanistic Insights
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for forming pyrroles. The reaction proceeds via an acid-catalyzed mechanism.[2][4] Initially, one of the carbonyl groups of 2,5-hexanedione is protonated by an acid catalyst (often acetic acid), which enhances its electrophilicity. The primary amine of methyl 2-aminobenzoate then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1]
Hydrazide Formation
The conversion of the methyl ester to the benzohydrazide is a classic example of nucleophilic acyl substitution. The nitrogen atom of hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group and forming the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent and may be heated to drive the reaction to completion.[3]
Detailed Experimental Protocols
Synthesis of Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-aminobenzoate (1 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water, which will cause the product to precipitate. Collect the solid product by vacuum filtration and wash with copious amounts of water to remove any residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the synthesized methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is no longer detectable.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of this compound
A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compound. The expected data is summarized below:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, a singlet for the two equivalent protons of the pyrrole ring, a singlet for the six equivalent methyl protons, and signals for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, aromatic carbons, carbons of the pyrrole ring, and the methyl carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the hydrazide, C=C stretching of the aromatic and pyrrole rings, and C-H stretching of the methyl groups. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the target compound (C₁₃H₁₅N₃O). |
The characterization workflow is a systematic process to ensure the synthesized compound meets the required standards of identity and purity.
Caption: Workflow for the characterization of the final product.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving a Paal-Knorr pyrrole synthesis followed by hydrazinolysis. This method is advantageous due to the ready availability of starting materials, the high efficiency of the individual reactions, and the straightforward purification procedures. The comprehensive characterization of the final product using a combination of spectroscopic techniques is crucial to confirm its structure and purity, thereby ensuring its suitability for further research and development in the pharmaceutical sciences.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide"
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Introduction and Rationale
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug discovery. The molecule this compound represents a compelling fusion of two such moieties: the 2,5-disubstituted pyrrole and the benzohydrazide core. While this specific ortho-substituted isomer is not extensively characterized in public literature, its structural analogs, particularly the para-substituted isomers, have garnered significant attention as potent antibacterial, antifungal, and antitubercular agents.[1][2][3]
Hydrazide-hydrazone structures are recognized for a wide spectrum of biological activities, including antimycobacterial and antimicrobial efficacy.[2][4] The pyrrole ring, a key component of many bioactive natural products and synthetic drugs, is also associated with significant antimicrobial and antimycobacterial properties.[1] Derivatives of the closely related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been synthesized and identified as dual inhibitors of enoyl-ACP reductase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial fatty acid and folate synthesis, respectively.[1][5] This established biological activity in closely related compounds provides a strong impetus for the thorough investigation of the title compound.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the essential physicochemical properties of this compound. A deep understanding of these properties—including solubility, pKa, and lipophilicity—is fundamental for predicting a compound's pharmacokinetic and pharmacodynamic behavior (ADME/Tox), designing appropriate formulations, and advancing a potential candidate through the drug development pipeline. This document provides not only the known data but also detailed, field-proven experimental protocols for determining these critical parameters.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. These identifiers are critical for regulatory submissions, literature searches, and ensuring experimental reproducibility.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 100373-80-6 | [6] |
| Molecular Formula | C₁₃H₁₅N₃O | [6] |
| Molecular Weight | 229.28 g/mol | [6] |
Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and spatial arrangement.
Synthesis and Purification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The synthesis of N-substituted pyrroles is commonly achieved via the Paal-Knorr reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. The target molecule can be synthesized from 2-aminobenzohydrazide and acetonylacetone (2,5-hexanedione).
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The Emergent Role of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives as Dual-Target Antitubercular Agents: A Mechanistic Deep Dive
An In-Depth Technical Guide for Drug Discovery Professionals
The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery of novel therapeutics with new mechanisms of action. Within this challenging landscape, the 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold has emerged as a promising starting point for the development of a new class of antitubercular agents. This guide provides a detailed technical overview of the core mechanism of action for this compound class, focusing on its role as a dual inhibitor of two critical enzymes in Mtb: Enoyl-Acyl Carrier Protein Reductase (InhA) and Dihydrofolate Reductase (DHFR).
The Strategic Advantage of Dual-Target Inhibition
The development of resistance to single-target antibacterial agents is a well-established phenomenon. By simultaneously inhibiting two or more essential enzymes, a single compound can create a higher genetic barrier to the development of resistance. The this compound scaffold has been investigated for its ability to engage with both InhA and DHFR, two enzymes from distinct and vital metabolic pathways in Mycobacterium tuberculosis.
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the type II fatty acid synthase (FAS-II) system of Mtb, InhA is responsible for the synthesis of mycolic acids. These long-chain fatty acids are the defining structural component of the mycobacterial cell wall, providing a highly impermeable barrier and contributing to the pathogen's intrinsic resistance to many common antibiotics. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.
-
Dihydrofolate Reductase (DHFR): This enzyme is a crucial component of the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR starves the bacterium of essential building blocks for DNA, RNA, and protein synthesis, leading to a cessation of growth and replication.
The dual inhibition of these two pathways represents a powerful strategy to combat M. tuberculosis.
Molecular Mechanism of Action: Insights from In Silico and In Vitro Studies
Molecular docking studies have provided significant insights into the putative binding modes of this compound derivatives within the active sites of both InhA and DHFR. These computational predictions have been substantiated by in vitro enzymatic and antibacterial assays.
Interaction with Enoyl-Acyl Carrier Protein Reductase (InhA)
Derivatives of the this compound scaffold have been shown to bind effectively within the active site of InhA. Key interactions often involve hydrogen bonding with the catalytic residue Tyr158 and the NAD+ cofactor, which are critical for the enzyme's function. The pyrrole and benzohydrazide moieties of the scaffold are thought to position the molecule favorably within the binding pocket, allowing for these crucial interactions.
Below is a diagram illustrating the hypothesized binding interactions within the InhA active site.
Caption: Hypothesized binding of a benzohydrazide derivative in the InhA active site.
Interaction with Dihydrofolate Reductase (DHFR)
Similarly, molecular docking simulations predict that these compounds can occupy the active site of DHFR. The interactions are thought to mimic those of the natural substrate, dihydrofolate, and known inhibitors like methotrexate. Key binding interactions may involve hydrogen bonds with conserved amino acid residues such as Asp27, Arg52, and Arg57, which are essential for substrate binding and catalysis.
The following diagram illustrates the potential binding mode within the DHFR active site.
Caption: Putative binding interactions of a benzohydrazide derivative in the DHFR active site.
Quantitative Data and Biological Activity
A number of studies have synthesized and evaluated series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives for their antibacterial and antitubercular activities. The table below summarizes representative biological data for this class of compounds.
| Compound Class | Target Organism/Enzyme | Activity Metric | Reported Value Range |
| Pyrrolyl Benzohydrazide Derivatives | M. tuberculosis H37Rv | MIC | 1-4 µg/mL |
| Pyrrolyl Benzohydrazide Derivatives | S. aureus | MIC | 2-8 µg/mL |
| Pyrrolyl Benzohydrazide Derivatives | E. coli | MIC | 4-16 µg/mL |
| Representative Compounds (e.g., 5b, 5d) | InhA | Enzyme Inhibition | Moderate |
| Representative Compounds | DHFR | Enzyme Inhibition | Appreciable |
Note: Specific IC50 values for enzyme inhibition are often not fully detailed in initial screening publications but are characterized as "moderate" or "appreciable" based on assay results. Further optimization is typically required to achieve nanomolar potency.
Experimental Protocols for Evaluation
The validation of the mechanism of action for this compound class involves a multi-step experimental workflow, from initial antibacterial screening to specific enzyme inhibition assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol outlines a standard broth microdilution method for assessing the whole-cell activity of the compounds.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the prepared inoculum to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls. Seal the plates and incubate at 37°C.
-
Viability Assessment: After the incubation period (typically 7 days), add a resazurin-based indicator solution to each well. Resazurin (blue) is reduced to resorufin (pink) by metabolically active cells.
-
MIC Determination: Re-incubate the plates for 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: In Vitro InhA Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of the compound to inhibit the NADH-dependent reduction of a substrate by purified InhA enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., phosphate buffer, pH 6.8) containing purified recombinant InhA enzyme, NADH, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-enoyl-ACP.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the development of novel antitubercular agents. Its putative dual-target mechanism of action against both InhA and DHFR is a highly attractive feature for overcoming drug resistance. Future research in this area will likely focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of these derivatives, as well as more detailed structural biology studies (e.g., X-ray co-crystallography) to definitively confirm the predicted binding modes. The continued exploration of this chemical class holds significant promise for the future of tuberculosis therapy.
The Emergence of Pyrrole-Based Benzohydrazides as Novel Antibacterial Agents: An In-Depth Technical Guide
In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical.[1][2] Within the landscape of medicinal chemistry, nitrogen-containing heterocycles have consistently proven to be a fertile ground for the identification of potent therapeutic compounds.[1][3] Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, has garnered significant attention for its presence in numerous biologically active natural products and synthetic drugs.[1][3] This guide delves into a promising class of synthetic molecules: pyrrole-based benzohydrazides. We will explore their synthesis, mechanisms of action, and the detailed in vitro methodologies required to rigorously assess their antibacterial potential, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale: Why Pyrrole-Based Benzohydrazides?
The strategic hybridization of the pyrrole ring with a benzohydrazide moiety creates a molecular scaffold with significant potential for antibacterial activity. The pyrrole nucleus itself is a versatile pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The benzohydrazide component introduces additional hydrogen bonding capabilities and structural rigidity, which can facilitate crucial interactions with bacterial enzyme targets. This combination allows for extensive chemical modifications to fine-tune the molecule's physicochemical properties and biological activity, making it an attractive starting point for lead optimization in drug discovery.
Recent studies have highlighted the promise of this chemical class. For instance, various synthesized pyrrole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[6][7] Some have shown potent activity against resilient pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[4][8]
Synthetic Pathways: Crafting the Molecular Architecture
The synthesis of pyrrole-based benzohydrazides typically follows a multi-step, yet logical, sequence. The causality behind this common approach is to build the core structures separately and then couple them in a final, efficient step.
A representative synthetic workflow is outlined below. This approach ensures high yields and allows for the introduction of diverse substituents on both the pyrrole and benzoyl rings, which is crucial for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for pyrrole-based benzohydrazides.
Elucidating the Mechanism of Action
A critical aspect of developing any new antibacterial agent is understanding how it inhibits bacterial growth. For pyrrole-based compounds, several mechanisms have been proposed and investigated. Molecular docking studies and enzyme inhibition assays have been instrumental in identifying potential targets.[4]
Two of the most promising bacterial targets for this class of compounds are:
-
Enoyl-ACP Reductase (InhA): This enzyme is a key player in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for building the bacterial cell membrane.[8] Inhibition of InhA disrupts this process, leading to bacterial cell death. A number of pyrrolyl benzohydrazide derivatives have been specifically designed and synthesized to target this enzyme.[8]
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway. Bacteria rely on this pathway to produce tetrahydrofolate, a necessary precursor for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR effectively halts DNA replication and protein synthesis.[4]
The ability of some pyrrole-based benzohydrazides to potentially inhibit both of these enzymes makes them particularly compelling candidates for further development.[4]
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antifungal Potential of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antifungal agents. This technical guide provides a comprehensive exploration of the antifungal potential of a promising heterocyclic compound, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. Synthesizing data from contemporary research, this document delves into the synthesis, in vitro efficacy, and prospective mechanisms of action of this molecule. Detailed, field-proven protocols for antifungal susceptibility testing are provided, alongside a critical analysis of the structure-activity relationships that underpin its biological activity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The current arsenal of antifungal drugs is limited and faces the growing threat of resistance.[1][3] Azole antifungals, for instance, are widely used, but their efficacy is being compromised by the emergence of resistant strains.[1] This landscape underscores the critical need for new chemical entities with novel mechanisms of action. Pyrrole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][4] This guide focuses on a specific derivative, this compound, and its potential as a lead compound in antifungal drug discovery.
Synthesis and Characterization of this compound
The synthesis of this compound and its analogs is a multi-step process that has been described in the scientific literature.[5][6][7][8] A common synthetic route involves the initial synthesis of a pyrrole-containing benzoic acid, which is then converted to its corresponding benzohydrazide.
A representative synthetic scheme is outlined below:
Caption: Synthetic route for this compound.
The synthesized compounds are typically characterized using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS), to confirm their chemical structures.[6][7][9]
In Vitro Antifungal Activity
Several studies have reported the promising antifungal activity of this compound and its derivatives against a range of fungal pathogens.[5][10] The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]
Table 1: Reported Antifungal Activity of this compound Analogs
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.39 - 3.12 | [12] |
| Aspergillus niger | Moderate to good activity | [13][14] |
| Other Candida spp. | 0.39 - 3.12 | [12] |
| Aspergillus fumigatus | Moderate to good activity | [1] |
Note: The presented MIC values are for a range of 2-acylhydrazino-5-arylpyrrole derivatives, which are structurally related to the topic compound. Specific MIC data for the exact compound may vary.
Experimental Protocols for Antifungal Susceptibility Testing
The determination of in vitro antifungal susceptibility is a cornerstone of antifungal drug development.[15] Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are employed to ensure inter-laboratory reproducibility.[11][16] The broth microdilution method is considered the reference method for determining MICs.[15][16]
Broth Microdilution Method for Yeasts (e.g., Candida albicans)
This protocol is adapted from established CLSI guidelines.[17]
Materials:
-
Test compound: this compound
-
Fungal isolate: Candida albicans (e.g., ATCC 90028)
-
Culture medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.[15]
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[15]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[15]
-
-
Preparation of Microtiter Plates:
-
Prepare a series of two-fold dilutions of the test compound in RPMI 1640 medium in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.[15]
-
Each well will contain 100 µL of the diluted antifungal agent.
-
Include a growth control well (containing 100 µL of drug-free medium) and a sterility control well (containing 100 µL of uninoculated medium).[15]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control well).
-
Incubate the plates at 35°C for 24-48 hours.[17]
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, insights can be drawn from related pyrrole-containing antifungal agents and the broader class of hydrazide compounds.
One of the most well-studied pyrrole-containing antifungals is pyrrolnitrin.[18] Its mechanism of action involves the inhibition of the respiratory electron transport system.[18] Pyrrolnitrin has been shown to inhibit succinate oxidase and NADH oxidase in mitochondrial preparations.[18]
Another potential target for this class of compounds could be enzymes involved in fungal cell wall biosynthesis or integrity. The hydrazide moiety is also a key structural feature in numerous bioactive compounds with a wide range of biological activities, including antifungal properties.[5]
Furthermore, molecular docking studies on similar pyrrolyl benzohydrazide derivatives have suggested potential inhibition of enzymes such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial for fatty acid and nucleic acid synthesis, respectively.[9][10]
Caption: Proposed mechanisms of antifungal action.
Future Research Directions
While this compound shows considerable promise, further research is warranted to fully characterize its antifungal potential. Key areas for future investigation include:
-
Spectrum of Activity: Comprehensive screening against a broader panel of clinically relevant and drug-resistant fungal isolates.
-
Mechanism of Action Studies: Elucidation of the precise molecular target(s) through techniques such as transcriptomics, proteomics, and genetic screens.
-
In Vivo Efficacy: Evaluation of the compound's efficacy in animal models of fungal infection.
-
Toxicity and Pharmacokinetics: Assessment of the compound's safety profile and pharmacokinetic properties to determine its suitability for further development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize antifungal potency and selectivity.
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. Its straightforward synthesis, coupled with encouraging in vitro activity, makes it an attractive candidate for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research efforts in this critical area of drug discovery. Through a concerted and collaborative approach, the scientific community can harness the potential of such novel chemical entities to combat the growing threat of fungal infections.
References
- 1. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjlss.edu.pk [pjlss.edu.pk]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a Promising Antitubercular Scaffold: A Technical Guide
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the burgeoning potential of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives as a promising class of antitubercular agents. We will explore the synthetic rationale, in-depth mechanism of action, biological evaluation workflows, and critical structure-activity relationships of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis, providing both foundational knowledge and actionable experimental insights.
Introduction: The Rationale for a New Antitubercular Scaffold
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The current treatment regimens are lengthy and can be associated with significant toxicity, while the emergence of drug-resistant strains further complicates therapeutic strategies.[1] The pyrrole moiety is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2] Coupled with the benzohydrazide functional group, which is a known pharmacophore in several antitubercular drugs like isoniazid, the this compound scaffold presents a compelling starting point for the development of novel anti-TB agents.[3] Preliminary investigations have revealed that this class of compounds exhibits potent activity against Mtb, including resistant strains, warranting a deeper, more systematic investigation.[4]
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is logically approached through a two-step process: the formation of the pyrrole ring via a Paal-Knorr synthesis, followed by the conversion of a carboxylic acid intermediate to the final benzohydrazide.
Step 1: Paal-Knorr Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
The Paal-Knorr synthesis is a classic and efficient method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine.[5] In this case, 2-aminobenzoic acid serves as the amine-containing starting material, and acetonylacetone (2,5-hexanedione) provides the 1,4-dicarbonyl backbone. The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[5]
Experimental Protocol: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1 equivalent) and acetonylacetone (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. The product, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any remaining acetic acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Conversion to this compound
The carboxylic acid intermediate is then converted to the final benzohydrazide. This is a standard transformation in organic synthesis, typically achieved by first converting the carboxylic acid to a more reactive species, such as an ester or an acid chloride, followed by reaction with hydrazine hydrate. A common and effective method involves the esterification of the carboxylic acid, followed by hydrazinolysis.
Experimental Protocol: Synthesis of this compound
-
Esterification: Dissolve the 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. After completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution) and extract the methyl ester with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add an excess of hydrazine hydrate (5-10 equivalents). Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid is the crude this compound. Purify the product by recrystallization from ethanol to obtain the final compound.
Mechanism of Antitubercular Action: A Dual-Targeting Hypothesis
The prevailing hypothesis for the antitubercular activity of pyrrole-based benzohydrazides is their ability to act as dual inhibitors of two crucial enzymes in Mycobacterium tuberculosis: enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[6][7] This multi-target approach is advantageous as it can potentially circumvent the development of resistance that often arises from mutations in a single target.[6]
Inhibition of Enoyl-ACP Reductase (InhA)
InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. Molecular docking studies of similar pyrrole benzohydrazide derivatives suggest that the hydrazide moiety can form key hydrogen bonding interactions with the NAD+ cofactor and amino acid residues, such as TYR158, within the active site of InhA.[8]
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a vital enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of the tetrahydrofolate pool, thereby halting DNA synthesis and other essential metabolic processes. Docking studies on related compounds have shown interactions with key amino acid residues like ARG32 and ARG60 in the active site of Mtb-DHFR.[4]
Biological Evaluation: A Stepwise Approach
The evaluation of novel antitubercular agents follows a standardized workflow to determine their efficacy and safety. This typically involves in vitro assays to assess antimycobacterial activity and cytotoxicity, followed by in vivo studies in animal models.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until it reaches the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive controls (bacteria with no drug) and negative controls (media only).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity: MTT Assay
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their selectivity for the pathogen. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero or A549) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationships and Future Perspectives
Preliminary studies on derivatives of the this compound scaffold have provided initial insights into their structure-activity relationships (SAR). Modifications to the benzohydrazide moiety, such as the introduction of various substituents on the phenyl ring, have been shown to significantly impact antitubercular activity.[4][9] For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties and binding affinity of the molecule to its target enzymes.
Future research should focus on a systematic exploration of the chemical space around this scaffold. Key areas for investigation include:
-
Substitution on the Pyrrole Ring: While the 2,5-dimethyl substitution is common, exploring other alkyl or aryl groups could modulate lipophilicity and target engagement.
-
Linker Modification: The direct linkage between the pyrrole and the benzohydrazide is a point for modification. Introducing flexible or rigid linkers could optimize the orientation of the pharmacophoric groups within the enzyme active sites.
-
Bioisosteric Replacement: Replacing the benzohydrazide moiety with other known antitubercular pharmacophores could lead to hybrid molecules with enhanced activity or improved pharmacokinetic properties.
Quantitative Data Summary
| Compound Series | Target | In Vitro Activity (MIC, µg/mL) | Cytotoxicity (IC50, µg/mL) | Selectivity Index (SI) | Reference |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazides | InhA & DHFR | 0.8 - 25 | > 50 (Vero cells) | > 2 - > 62.5 | [4] |
| N'-substituted benzoyl-4-(2,5-dimethyl-1H-pyrrolyl) benzohydrazide | Not specified | Significant MIC values | Not specified | Not specified | [9] |
Conclusion
The this compound scaffold represents a promising and largely untapped resource in the quest for novel antitubercular agents. Its straightforward synthesis, coupled with a plausible dual-targeting mechanism of action against two validated Mtb enzymes, makes it an attractive starting point for lead optimization programs. The favorable in vitro activity and selectivity demonstrated by its derivatives underscore the potential of this chemical class. A thorough and systematic exploration of the structure-activity relationships, guided by computational modeling and robust biological evaluation, will be crucial in advancing these compounds towards preclinical and, ultimately, clinical development. This technical guide provides a foundational framework for researchers to build upon in their efforts to combat the global threat of tuberculosis.
References
- 1. ejpmr.com [ejpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aminer.org [aminer.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Dihydrofolate Reductase (DHFR) as a Target for Pyrrole Derivatives
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, essential for the synthesis of nucleotides and certain amino acids, which are critical for cell proliferation and growth.[1][2] Its indispensable role, particularly in rapidly dividing cells, has established it as a highly validated and attractive therapeutic target for a range of diseases, including cancer and infectious diseases.[3][4] DHFR inhibitors disrupt the folate metabolic pathway, leading to the depletion of essential precursors for DNA synthesis and subsequent cell death.[5] While classical antifolates like methotrexate have seen clinical success, the emergence of drug resistance necessitates the discovery of novel chemical scaffolds.[6][7]
Pyrrole and its fused heterocyclic derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities and synthetic tractability.[8][9] This guide provides a technical overview of the rationale and methodologies for targeting DHFR with novel pyrrole derivatives. We will explore the biochemical basis of DHFR function, delve into the structure-activity relationships of pyrrole-based inhibitors, and provide detailed, field-proven experimental workflows for their discovery and characterization—from initial enzyme screening to cellular validation and structural elucidation.
The Centrality of Dihydrofolate Reductase (DHFR) in Cellular Metabolism
The Folate Pathway: An Essential Biosynthetic Hub
The folate pathway is a cornerstone of one-carbon metabolism, a series of reactions that transfer one-carbon units for the biosynthesis of essential biomolecules.[10][11] Within this pathway, DHFR catalyzes the critical reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[1][12] THF and its derivatives are indispensable cofactors for the synthesis of purines and, most notably, thymidylate—a rate-limiting precursor for DNA synthesis.[1][5] By regulating the cellular pool of THF, DHFR directly governs the fidelity and rate of DNA replication and cell division.[13] The inhibition of DHFR starves a cell of nucleotides, a particularly effective strategy against the rapid proliferation characteristic of cancer cells and pathogens.[3][14]
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. DHFR- a target for TB drugs? | Protein Data Bank in Europe [ebi.ac.uk]
- 8. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STRUCTURE, DYNAMICS, AND CATALYTIC FUNCTION OF DIHYDROFOLATE REDUCTASE - ProQuest [proquest.com]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Docking of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
A Senior Application Scientist's Field-Proven Insights for Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide." As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality and strategic decisions that underpin a robust computational study. We will navigate the entire workflow, from target identification to the nuanced interpretation of in-silico data, ensuring that each stage is self-validating and scientifically rigorous.
While direct biological and docking data for the 2-substituted isomer of (2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are not extensively available in public literature, extensive research exists for the analogous 4-substituted isomer, particularly in the context of antitubercular drug discovery.[1][2][3][4][5] This guide will, therefore, leverage the well-documented targets of the 4-substituted analog—Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR)—to establish a validated protocol. This approach demonstrates a practical, real-world scenario where researchers extrapolate from known analogs to predict the potential of novel chemical entities.
Part 1: Foundational Strategy - Target Selection and Ligand Preparation
The success of any molecular docking study is predicated on two key elements: the selection of a biologically relevant protein target and the accurate preparation of the small molecule ligand.
The hydrazide-hydrazone scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4][5] Derivatives of the (2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide core have demonstrated significant potential as antibacterial and antitubercular agents.[1][2][3] The primary mechanism of action for these analogs has been identified as the dual inhibition of two crucial enzymes in Mycobacterium tuberculosis:
-
Enoyl-ACP Reductase (InhA): A vital enzyme in the fatty acid biosynthesis II (FAS-II) pathway, which is responsible for creating the mycolic acids that form the distinctive cell wall of mycobacteria.[5]
-
Dihydrofolate Reductase (DHFR): An essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleic acids and amino acids.[1][2]
For this guide, we will proceed with these two high-value targets. High-resolution crystal structures for both are available in the Protein Data Bank (PDB), a prerequisite for structure-based drug design.
The ligand, "this compound," must be converted from a 2D representation to a 3D structure with the correct stereochemistry, protonation state, and energy profile. This is not a trivial step; an improperly prepared ligand will yield meaningless docking results.
Step-by-Step Ligand Preparation Protocol:
-
2D Structure Sketching: Draw the molecule using a chemical drawing tool such as ChemDraw or the free PubChem Sketcher.
-
Conversion to 3D: Use a program like Open Babel or the online tool SwissADME to convert the 2D structure into a 3D format (e.g., .mol2 or .sdf).[6] This initial conversion generates a plausible 3D conformation.
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy state. Use a force field (e.g., MMFF94) within a computational chemistry package to minimize the energy. This process adjusts bond lengths and angles to find a more stable, and thus more realistic, conformation.
-
Protonation State and Charge Assignment: The pH of the biological system (typically ~7.4) dictates the protonation state of ionizable groups. For our benzohydrazide, the hydrazide moiety's protonation state is key. Tools like AutoDock Tools can assign Gasteiger charges, which are essential for calculating electrostatic interactions during docking.[7]
-
Final File Format: The prepared ligand must be saved in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[8]
Part 2: The Docking Workflow - A Self-Validating System
A trustworthy docking protocol includes checks and balances. The core principle is to first validate the docking procedure by "redocking" a known ligand into its corresponding protein crystal structure. If the protocol can reproduce the experimentally determined binding pose, it lends confidence to the predictions for a novel compound.
The raw data from the PDB is not immediately usable. It contains water molecules, co-factors, and sometimes multiple protein chains that must be addressed.
Step-by-Step Protein Preparation Protocol:
-
PDB Structure Selection: Download the crystal structure of the target protein from the RCSB PDB. For this guide, we will use:
-
Initial Cleaning: Use a molecular visualization program like UCSF Chimera or PyMOL.[11]
-
Remove all water molecules.
-
Delete any co-crystallized ligands and co-factors (e.g., NAD+, Methotrexate). This is crucial for creating an empty binding site for our ligand.
-
Isolate the protein chain of interest if multiple chains are present.
-
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assigning Charges: Add Kollman charges to the protein atoms.[7]
-
Final File Format: Save the cleaned, prepared protein as a .pdbqt file using AutoDock Tools.
Molecular docking software needs to know where to perform its calculations. This is defined by a "grid box," a three-dimensional cube centered on the active site of the protein.
-
Causality: The size of the box is a trade-off. A box that is too large increases computation time and the chance of finding irrelevant binding sites. A box that is too small might miss the true binding pocket.
-
Best Practice: Center the grid box on the position of the co-crystallized ligand that was just removed. The dimensions should be large enough to encompass the entire binding site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å is a common starting point).[12]
AutoDock Vina is a widely-used, open-source docking program known for its speed and accuracy.[13] It uses a sophisticated scoring function to estimate the binding affinity and a gradient-optimization algorithm to explore different ligand conformations.[13]
Workflow Diagram:
Caption: Molecular Docking Workflow from Preparation to Analysis.
The docking process is initiated via a command-line interface, using a configuration file that specifies the paths to the ligand and protein .pdbqt files, the grid box coordinates and dimensions, and an optional exhaustiveness parameter, which controls the computational effort.[14]
Part 3: Data Interpretation and Validation
The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score. Interpreting this data requires a blend of quantitative analysis and visual inspection.
The primary quantitative metric is the binding affinity , reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[15][16]
Data Summary Table (Hypothetical Results):
| Target Protein | PDB ID | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| InhA | 4TRO | 1 | -8.9 | TYR158, THR196 |
| 2 | -8.5 | TYR158, NAD+ | ||
| 3 | -8.2 | PHE149 | ||
| DHFR | 1DF7 | 1 | -9.2 | ILE94, GLN28 |
| 2 | -8.8 | ASP27, ILE94 | ||
| 3 | -8.6 | PHE31 |
Note: These are example values for illustrative purposes.
Quantitative scores are only half the story. The plausibility of the binding pose must be visually confirmed.
-
Hydrogen Bonds: These are strong, directional interactions and are key anchors for ligand binding. The presence of hydrogen bonds with known critical active site residues is a strong positive indicator.
-
Hydrophobic Interactions: Interactions with non-polar residues (e.g., Phenylalanine, Leucine, Isoleucine) contribute significantly to binding affinity.
-
Comparison to Known Binders: The most crucial validation step is to compare the predicted binding mode of your compound to that of a known, co-crystallized inhibitor. If your molecule forms interactions with the same key residues, it increases confidence in the model.[17]
Logical Relationship Diagram:
Caption: Key Factors for Identifying a Promising Lead Candidate.
A compound with excellent binding affinity may still fail as a drug due to poor pharmacokinetic properties.[18] Early-stage in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is an indispensable part of the modern drug discovery pipeline.[11]
Free web-based tools like SwissADME and pkCSM can provide valuable insights into:[6][19]
-
Lipinski's Rule of Five: An indicator of "drug-likeness" and oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Toxicity Risks: Flags potential liabilities like hERG inhibition or mutagenicity.
ADMET Prediction Summary (Hypothetical Results):
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 241.29 g/mol | < 500 | Pass |
| LogP | 2.85 | < 5 | Pass |
| H-Bond Donors | 2 | < 5 | Pass |
| H-Bond Acceptors | 3 | < 10 | Pass |
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | - | - |
| CYP2D6 Inhibitor | No | No | Favorable |
| hERG I Inhibitor | No | No | Favorable |
| Bioavailability Score | 0.55 | > 0.1 | Favorable |
This early assessment helps prioritize compounds that not only bind well but also have a higher probability of possessing the necessary properties to become a successful drug.
Conclusion
Molecular docking is a powerful computational tool that, when applied with scientific rigor, can significantly accelerate the drug discovery process. This guide has outlined a comprehensive and self-validating workflow for the study of "this compound." By leveraging data from known analogs to select high-value targets, meticulously preparing both ligand and protein, and critically analyzing the results in the context of both binding interactions and pharmacokinetic properties, researchers can effectively triage and prioritize novel compounds for further experimental validation. The ultimate goal is not just to generate a docking score, but to build a compelling, data-driven hypothesis for a molecule's therapeutic potential.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. researchgate.net [researchgate.net]
- 16. etflin.com [etflin.com]
- 17. reddit.com [reddit.com]
- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pkCSM [biosig.lab.uq.edu.au]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs
Abstract
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within this landscape, derivatives of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide have emerged as a promising class of compounds, demonstrating significant antibacterial and antitubercular activity. This in-depth technical guide synthesizes the current understanding of the structure-activity relationships (SAR) for this scaffold. By dissecting the roles of the core moieties—the 2,5-dimethylpyrrole ring, the benzohydrazide linker, and various substituent modifications—we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental design, present detailed synthetic and analytical protocols, and offer insights into the molecular interactions governing the biological activity of these potent analogs.
Introduction: The Promise of a Privileged Scaffold
The this compound core represents a "privileged scaffold" in medicinal chemistry. This is due to the combination of the biologically active pyrrole nucleus and the versatile benzohydrazide linker. Pyrrole-containing compounds are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The hydrazide-hydrazone moiety is also a common pharmacophore in many bioactive molecules, contributing to their ability to form crucial hydrogen bonds with biological targets.[2]
The primary focus of research on this scaffold has been the development of novel antitubercular agents that target enzymes essential for the survival of Mycobacterium tuberculosis (Mtb).[3][4] Specifically, many analogs have been shown to inhibit enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), two clinically validated targets in Mtb.[5] This dual-targeting capability is a significant advantage in combating the development of drug resistance.
This guide will systematically explore the SAR of this molecular framework, providing a logical progression from the core structure to the nuanced effects of various chemical modifications.
The Core Scaffold: A Trifecta of Functionality
The this compound scaffold can be deconstructed into three key components, each playing a critical role in its biological activity:
-
The 2,5-Dimethylpyrrole Moiety: This lipophilic group is crucial for anchoring the molecule within the binding pockets of its target enzymes. The methyl groups at the 2 and 5 positions are thought to enhance binding affinity through hydrophobic interactions.
-
The Benzoyl Linker: This aromatic ring serves as a rigid spacer, correctly orienting the pyrrole and hydrazide components for optimal interaction with the target. The position of the pyrrole and hydrazide groups on the benzene ring (ortho, meta, or para) significantly influences the molecule's conformation and, consequently, its activity. The para-substituted analogs have been extensively studied.[5]
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a key hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active sites of target enzymes. It also serves as a versatile chemical handle for the introduction of further diversity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections detail the SAR based on modifications at the hydrazide nitrogen.
N'-Acyl and N'-Arylidine Modifications
A common and fruitful strategy for analog development has been the derivatization of the terminal nitrogen of the hydrazide moiety. This is typically achieved through condensation with various aldehydes to form N'-arylidinebenzohydrazides (Schiff bases) or acylation with substituted acids.
-
Aromatic and Heteroaromatic Aldehydes: Condensation with a variety of substituted aromatic and heteroaromatic aldehydes has yielded compounds with potent antimicrobial and antitubercular activity.[1][4] The electronic properties of the substituents on the aromatic ring play a significant role.
-
Substituted Phenylacetyl Groups: Acylation of the parent hydrazide with substituted phenylacetic acids has been shown to produce potent dual inhibitors of InhA and DHFR.[5]
SAR Summary Table for N'-(2-(substituted)acetyl)benzohydrazide Analogs
| Compound ID | Substituent (R) on Phenylacetyl | Antibacterial MIC (µg/mL) | Antitubercular MIC (µg/mL) | InhA Inhibition (%) | DHFR Inhibition (%) |
| 5a | H | >100 | 25 | 45.32 | 48.23 |
| 5f | 4-Cl | 6.25 | 1.6 | 70.12 | 72.89 |
| 5i | 4-F | 6.25 | 1.6 | 72.34 | 74.32 |
| 5j | 4-Br | 3.12 | 1.6 | 75.65 | 78.43 |
| 5k | 4-NO₂ | 1.56 | 0.8 | 80.11 | 82.98 |
| 5n | 2,4-diCl | 3.12 | 1.6 | 78.23 | 80.45 |
Data synthesized from Reference[5]. MIC values are against representative bacterial and Mtb strains.
Interpretation of SAR:
The data clearly indicates that the presence and nature of substituents on the terminal phenyl ring have a profound impact on biological activity.
-
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like nitro (NO₂) and halogens (Cl, F, Br) at the para-position of the phenyl ring significantly enhances both antibacterial and antitubercular activity.[5] Compound 5k , with a para-nitro group, demonstrated the highest activity, suggesting that the electronic properties of this substituent are crucial for potent inhibition.[5]
-
Positional Isomers: While not extensively detailed in the provided references, the position of the substituent on the phenyl ring is likely to be important. The prevalence of para-substituted analogs in the most active compounds suggests this position is optimal for favorable interactions within the enzyme active sites.
-
Steric Effects: The disubstituted analog 5n (2,4-dichloro) showed potent activity, indicating that steric bulk at these positions is tolerated and can even be beneficial.
Mechanism of Action: Dual Enzyme Inhibition
Molecular docking studies have provided valuable insights into the binding modes of these analogs within the active sites of InhA and DHFR.[5]
Interaction with Enoyl-ACP Reductase (InhA)
InhA is a key enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and critical component of the Mtb cell wall.[3]
-
Key Interactions: The this compound analogs are predicted to bind within the active site of InhA, forming hydrogen bonds with key residues such as Tyr158 and the NAD⁺ cofactor.[3] The pyrrole ring and the substituted phenyl ring are thought to engage in hydrophobic and van der Waals interactions with the surrounding residues.
Interaction with Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.
-
Key Interactions: Docking studies suggest that these compounds bind to the active site of DHFR, forming hydrogen bonds with residues like Gln28, Arg32, and Arg60.[5] The binding mode appears to be similar to that of the natural ligand, suggesting a competitive inhibition mechanism.[5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of N'-(2-(substituted)acetyl)benzohydrazide analogs generally follows a multi-step procedure.
Caption: General workflow for the synthesis of target analogs.
-
Esterification: A solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in methanol is treated with thionyl chloride at 0°C. The reaction mixture is then refluxed for 4-6 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting solid ester is filtered, washed with water, and dried.
-
Hydrazinolysis: The methyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 8-10 hours.
-
Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure benzohydrazide intermediate.
-
Coupling Reaction: To a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid in dry DMF at 0°C, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are added.[5]
-
Reaction Progression: The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 12-16 hours.
-
Purification: The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
Characterization of Synthesized Compounds
The structures of all synthesized compounds should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the proton and carbon framework of the molecule.
-
FT-IR: To identify characteristic functional groups such as N-H, C=O, and C=C stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
In Vitro Antimicrobial and Antitubercular Activity Assays
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested, and the turbidity is adjusted to a McFarland standard of 1.0.
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate. The Mtb inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: The plates are read spectrophotometrically at 570 nm and 600 nm. A blue color indicates no growth, while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown overnight in Mueller-Hinton Broth (MHB). The culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microplate containing MHB.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The systematic exploration of the SAR of this compound analogs has yielded potent antimicrobial and antitubercular agents. The key takeaways for future drug design efforts are:
-
Exploitation of the N'-Position: The terminal nitrogen of the hydrazide is a critical point for modification. Further exploration of diverse acyl and arylidine substituents is warranted.
-
Focus on Electron-Withdrawing Groups: The incorporation of strong EWGs on the terminal aromatic ring is a validated strategy for enhancing potency.
-
Optimization of Physicochemical Properties: Future work should also focus on optimizing the pharmacokinetic and pharmacodynamic (ADMET) properties of these compounds to improve their drug-likeness.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ADMET Profile Prediction of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2][3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore critical for mitigating these risks and ensuring the selection of viable candidates for further development.[1][3][4] This guide provides a comprehensive framework for the ADMET profile prediction of the novel compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide , a molecule of interest due to the established biological activities of its pyrrole and benzohydrazide scaffolds.[5][6][7][8] By integrating in silico predictive modeling with established experimental validation workflows, this document serves as a technical resource for researchers aiming to characterize the drug-like properties of this and similar chemical entities.
The Imperative of Early ADMET Profiling in Drug Discovery
Historically, ADMET evaluation was a later-stage consideration in the drug development pipeline. However, high attrition rates of promising compounds due to poor pharmacokinetic properties or unforeseen toxicity have underscored the necessity of early-stage ADMET assessment.[3][9] Integrating ADMET profiling into the initial phases of drug discovery allows for the early identification and optimization of lead compounds, ultimately saving considerable time and resources.[2][10][11] This "fail early, fail cheap" paradigm is now a cornerstone of modern drug development.[12]
The core objective of ADMET profiling is to paint a holistic picture of how a drug candidate will behave within a biological system. This encompasses its journey from the site of administration to its target, its metabolic fate, and its eventual elimination from the body, all while assessing its potential for adverse effects.
Predictive Analysis of this compound: An In Silico Approach
Given the novelty of this compound, a comprehensive experimental ADMET profile is not yet publicly available. However, powerful in silico tools can provide robust initial predictions, guiding further experimental investigation.[13][14][15] These computational models leverage vast datasets of known compounds to predict the properties of new chemical entities based on their structure.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical properties of a molecule are fundamental determinants of its ADMET profile. For this compound (Molecular Formula: C13H15N3O), key predicted parameters are summarized below.
| Property | Predicted Value | Implication for ADMET |
| Molecular Weight (MW) | 229.28 g/mol | Within the desirable range for good oral bioavailability (<500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates good lipophilicity, suggesting favorable membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Within the acceptable range for drug-likeness. |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |
| Rotatable Bonds | 2 | Indicates good conformational flexibility. |
Note: These values are estimations based on common in silico prediction algorithms and may vary slightly between different software.
Absorption
Oral bioavailability is a key consideration for patient compliance. Predictions for this compound suggest favorable absorption characteristics.
-
Intestinal Absorption: High probability of good human intestinal absorption based on its physicochemical properties falling within the "Rule of Five" parameters.
-
Caco-2 Permeability: Predicted to have moderate to high permeability in Caco-2 cell models, which are an in vitro surrogate for the intestinal barrier.[15]
-
P-glycoprotein (P-gp) Substrate: Unlikely to be a significant substrate of P-gp, a key efflux transporter that can limit drug absorption.
Distribution
The distribution of a drug throughout the body determines its concentration at the site of action and in other tissues.
-
Plasma Protein Binding (PPB): Predicted to have moderate to high plasma protein binding, primarily to albumin. This will influence the unbound fraction of the drug available to exert its pharmacological effect.
-
Blood-Brain Barrier (BBB) Penetration: The predicted TPSA and LogP values suggest that the compound has the potential to cross the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system but can be a liability if off-target CNS effects are a concern.
Metabolism
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.
-
Cytochrome P450 (CYP) Metabolism: The compound is predicted to be a substrate for several CYP450 enzymes, likely CYP3A4 and CYP2D6, which are major drug-metabolizing enzymes.
-
Metabolic Stability: The presence of the pyrrole and benzohydrazide moieties suggests potential sites for metabolic modification, including N-dealkylation and hydroxylation. In vitro microsomal stability assays would be necessary to quantify its metabolic stability.
-
CYP Inhibition: There is a potential for inhibition of CYP isoforms, which could lead to drug-drug interactions.[16]
Excretion
The primary routes of excretion for metabolites and unchanged drug are via the kidneys (urine) and liver (bile).
-
Renal Excretion: The parent compound and its metabolites are likely to be excreted renally.
-
Biliary Excretion: Depending on the polarity of the metabolites, biliary excretion may also be a significant route.
Toxicity
Early prediction of potential toxicities is crucial to avoid late-stage failures.
-
hERG Inhibition: There is a low to moderate predicted risk of inhibiting the hERG potassium channel, which is associated with cardiotoxicity. Experimental validation is essential.
-
Hepatotoxicity: Some hydrazide-containing compounds have been associated with hepatotoxicity. In silico models may flag this potential liability.
-
Genotoxicity (Ames Test): The compound is predicted to be non-mutagenic in in silico Ames test models.
-
Carcinogenicity: No significant structural alerts for carcinogenicity are immediately apparent, but this requires more extensive evaluation.
A Phased Approach to Experimental ADMET Validation
While in silico predictions are invaluable for initial assessment, experimental validation is non-negotiable for progressing a drug candidate.[17][18] A tiered or cascaded approach to in vitro and in vivo ADMET studies is recommended.[16][18]
In Vitro ADMET Assays: The First Line of Experimental Evidence
A suite of in vitro assays can provide robust data on the key ADMET parameters.
-
Objective: To determine the intrinsic clearance of this compound in human liver microsomes.
-
Materials: this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, positive control compounds (e.g., verapamil, testosterone).
-
Procedure:
-
Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: In Vitro Metabolic Stability Workflow.
In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.[19]
-
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, bioavailability) of this compound in rats.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer the compound via intravenous (IV) and oral (PO) routes to different groups of rats.
-
Collect blood samples at predetermined time points post-dosing.
-
Process blood samples to obtain plasma.
-
Analyze plasma samples by LC-MS/MS to determine the drug concentration.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.
Caption: Rodent Pharmacokinetic Study Workflow.
Integrated ADMET Assessment and Decision Making
The ultimate goal of ADMET profiling is to inform decision-making in the drug discovery process. By integrating in silico predictions with in vitro and in vivo data, a comprehensive risk assessment can be performed. This allows for the prioritization of compounds with the most favorable drug-like properties and provides a clear rationale for advancing a candidate to preclinical development.
Conclusion
The ADMET profile of a drug candidate is a multifaceted and critical determinant of its clinical success. For this compound, in silico predictions suggest a promising starting point with generally favorable drug-like properties. However, this computational assessment must be substantiated through rigorous experimental validation. The workflows and methodologies outlined in this guide provide a robust framework for elucidating the ADMET profile of this and other novel chemical entities, thereby enabling more informed and successful drug development endeavors.
References
- 1. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. ijarbs.com [ijarbs.com]
Potential off-target effects of benzohydrazide compounds
An In-Depth Technical Guide: Proactive Off-Target Liability Assessment of Benzohydrazide Compounds
Foreword: Beyond the Primary Target
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility, however, brings an inherent challenge: the risk of unintended molecular interactions, or "off-target" effects. These interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures and post-market withdrawals.[3]
This guide moves beyond the primary focus of on-target potency and efficacy to address the critical, yet often deferred, aspect of safety and selectivity. As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol, but to present a strategic, multi-pronged framework for the early and proactive identification of off-target liabilities in benzohydrazide-based drug candidates. We will explore the causality behind experimental choices, integrate computational and empirical data, and establish self-validating workflows to build a comprehensive safety profile from the outset, thereby de-risking development and enhancing the potential for clinical success.
The Benzohydrazide Moiety: A Privileged Scaffold with Inherent Promiscuity?
The therapeutic utility of benzohydrazides stems from their unique structural features. The core structure, C7H8N2O, features a flexible hydrazide linker (-CONHNH2) attached to a benzene ring.[1][4] This linker is a key pharmacophoric element, capable of forming multiple hydrogen bonds and acting as both a hydrogen bond donor and acceptor.
Key Features Influencing Off-Target Interactions:
-
Hydrogen Bonding Capacity: The hydrazide group can form extensive hydrogen bond networks, enabling it to fit into a wide variety of protein binding pockets, particularly those that accommodate ATP, cofactors, or native peptide ligands.
-
Rotatable Bonds: The flexibility of the scaffold allows it to adopt numerous conformations, increasing the probability of serendipitous binding to structurally diverse off-targets.
-
Aromatic Core: The phenyl ring can engage in π-π stacking and hydrophobic interactions, common recognition motifs in many protein families, especially kinases.
Derivatives often incorporate additional functionalities that can further modulate this interaction profile.[5] For instance, the addition of heterocyclic rings or substituted phenyl groups can introduce new interaction points, potentially increasing affinity for unintended targets.[6] Therefore, a proactive screening strategy is not just advisable; it is essential.
A Strategic Workflow for Off-Target Identification
A robust off-target assessment strategy is hierarchical, beginning with broad, cost-effective computational methods to generate hypotheses, which are then systematically tested and refined using progressively more specific and physiologically relevant experimental assays.
Caption: A hierarchical workflow for identifying and validating off-target effects.
Phase 1: In Silico Prediction – Building the Hypothesis
Before committing to expensive and time-consuming wet lab experiments, computational tools can rapidly generate hypotheses about potential off-target interactions.[3][7] This allows for a more focused and intelligent design of subsequent screening panels.
-
Ligand-Based Approaches: These methods do not require a protein structure. They operate on the principle that structurally similar molecules often have similar biological activities. By comparing the 2D fingerprint or 3D shape of a benzohydrazide derivative against databases of compounds with known targets, one can predict likely off-targets.[7]
-
Structure-Based Approaches: When crystal structures of potential off-targets are available, molecular docking can be used to predict the binding pose and estimate the binding affinity of the benzohydrazide compound within the protein's active site. This can help prioritize which protein families to screen against experimentally.
Causality Insight: The goal of in silico screening is not to definitively identify off-targets but to cast a wide, intelligent net. It helps prioritize resource allocation by highlighting protein families (e.g., kinases, GPCRs, nuclear receptors) that are most likely to interact with your compound class, guiding the selection of appropriate in vitro panels.
Phase 2: In Vitro Biochemical Profiling – Broad-Spectrum Interrogation
Biochemical assays provide the first empirical evidence of off-target binding. These cell-free systems directly measure the interaction between a compound and a purified protein target, such as an enzyme or receptor.
Kinase Profiling
Protein kinases are one of the most common off-target classes for small molecules due to the conserved nature of the ATP binding pocket.[8][9] Screening against a broad panel of kinases is a standard part of safety pharmacology.[10]
Data Presentation: Representative Kinase Profiling Data
| Kinase Target | Compound X (1 µM) % Inhibition | Known Selective Inhibitor (Control) |
| On-Target | 95% | 98% (Staurosporine) |
| EGFR | 8% | 92% (Gefitinib) |
| SRC | 78% | 95% (Dasatinib) |
| VEGFR2 | 65% | 97% (Sunitinib) |
| p38α | 12% | 88% (SB203580) |
| CDK2 | 5% | 90% (Roscovitine) |
This table illustrates how primary screening data can quickly identify potent off-target hits (SRC, VEGFR2) that warrant further investigation through dose-response studies.
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., for SRC Kinase)
This protocol describes a self-validating system for determining the inhibitory activity of a compound against a specific kinase.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a buffer containing 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, and 1 mg/mL BSA.
-
Metal Cofactor: Prepare a solution of 10 mM MgCl₂.
-
Substrate: Prepare a solution of the appropriate peptide substrate for SRC kinase (e.g., poly(Glu, Tyr) 4:1) at 0.2 mg/mL.
-
ATP Stock: Prepare a stock of [γ-³³P]-ATP at a specific activity of approximately 500 cpm/pmol.
-
Test Compound: Prepare serial dilutions of the benzohydrazide compound in 100% DMSO. A known SRC inhibitor (e.g., Dasatinib) should be prepared as a positive control. DMSO alone serves as the negative (vehicle) control.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Add 10 µL of a master mix containing the kinase buffer, MgCl₂, and the peptide substrate.
-
Add 10 µL of the purified SRC kinase enzyme solution (pre-diluted in kinase buffer).
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution (final concentration at the apparent ATP Km for SRC).
-
Incubate the reaction for 40 minutes at 30°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid solution.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]-ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality Insight: The choice of ATP concentration is critical. Screening at the ATP Km provides maximum sensitivity for detecting ATP-competitive inhibitors.[11] However, screening at a physiological concentration (1 mM ATP) can provide a more clinically relevant measure of potency and may help distinguish allosteric inhibitors.[11] The inclusion of a known inhibitor as a positive control validates that the assay system is working correctly.
Receptor Binding Assays
These assays are fundamental for identifying interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters. The most common format is a competitive binding assay.[12]
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is then added in increasing concentrations. If the test compound binds to the same site, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactive signal.[13]
Experimental Protocol: Competitive Radioligand Binding Assay (Generic)
-
Materials: Target receptor-expressing cell membranes, a specific radioligand (e.g., [³H]-Scopolamine for muscarinic receptors), test compound, known antagonist (positive control), filtration apparatus with glass fiber filters.[12]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and serial dilutions of the test compound or control.
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The filters trap the membranes and the bound ligand.[12]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the specific binding and determine the IC₅₀/Ki of the test compound.
Phase 3: Phenotypic Screening – Assessing Functional Consequences
While biochemical assays identify molecular interactions, they do not reveal the functional consequence in a living system. Phenotypic screening bridges this gap by evaluating a compound's effect on cellular behavior, such as cell viability, morphology, or the activation of a specific pathway.[14][15] This approach is powerful because it can uncover unexpected toxicities or even novel therapeutic opportunities without a priori knowledge of the molecular target.[16]
Caption: Logic of a high-content phenotypic screening assay.
Experimental Protocol: High-Content Cytotoxicity Screening
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity assessment) into 384-well, clear-bottom imaging plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the benzohydrazide compound using an acoustic liquid handler to minimize DMSO concentration. Include a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a negative control. Incubate for a physiologically relevant time (e.g., 24-48 hours).
-
Staining: Add a dye cocktail directly to the live cells. A common combination includes:
-
Hoechst 33342: A cell-permeant dye that stains the nuclei of all cells (for cell counting).
-
Propidium Iodide (or similar): A cell-impermeant dye that only enters and stains the nuclei of dead/dying cells with compromised membranes.
-
MitoTracker Green: A dye that accumulates in mitochondria of healthy, metabolically active cells.
-
-
Imaging: Acquire images using an automated high-content imaging system, capturing fluorescence in at least three channels (e.g., DAPI for Hoechst, TRITC for Propidium Iodide, FITC for MitoTracker).
-
Image Analysis: Use automated image analysis software to:
-
Segment and identify individual cells based on the Hoechst nuclear stain.
-
Quantify the intensity of the Propidium Iodide and MitoTracker signals within each identified cell.
-
Calculate key parameters per well: Total cell count, percentage of dead cells, and average mitochondrial potential.
-
-
Data Interpretation: Generate dose-response curves for each parameter to determine the concentration at which the compound induces cell death or metabolic dysfunction.
Causality Insight: A multi-parametric readout is crucial. A compound might decrease cell count (an anti-proliferative effect) without increasing cell death markers (not cytotoxic). Conversely, a drop in mitochondrial potential followed by an increase in membrane permeability can point towards a specific mechanism of toxicity, such as mitochondrial dysfunction. This level of detail is unattainable with simple viability assays and provides a much richer dataset for de-risking compounds.
Phase 4: Target Deconvolution – Connecting Phenotype to Protein
If a phenotypic screen reveals a compelling and unexpected activity, the critical next step is to identify the specific molecular target(s) responsible. This process, known as target deconvolution or identification, is essential for mechanism-of-action studies and for optimizing the compound.[15][17]
Common Deconvolution Strategies:
-
Chemoproteomics: Techniques like Affinity Chromatography-Mass Spectrometry involve immobilizing the benzohydrazide "hit" on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Computational Approaches: If the phenotypic hit has a known biochemical off-target (from Phase 2), one can use bioinformatics to ask if inhibiting that off-target is known to cause the observed phenotype. Machine learning algorithms can also correlate the phenotypic profiles of many compounds with their known target profiles to predict the target of a new compound.[9]
-
Genetic Approaches: Using CRISPR or RNAi to systematically knock down or knock out individual genes can identify which protein, when absent, recapitulates or blocks the compound's effect, thereby validating it as the functional target.
Conclusion
The benzohydrazide scaffold will undoubtedly continue to be a valuable starting point for drug discovery. However, its inherent flexibility and hydrogen-bonding capacity necessitate a vigilant and early assessment of off-target liabilities. By integrating computational prediction with systematic, multi-tiered in vitro screening—spanning broad biochemical panels and functional phenotypic assays—researchers can build a comprehensive selectivity profile. This proactive approach, grounded in sound experimental design and a deep understanding of the underlying causality, is paramount for mitigating risk, reducing late-stage attrition, and ultimately developing safer and more effective medicines.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 16. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 17. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
Foreword: The Pyrrole Scaffold - A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery of Novel Pyrrole-Based Therapeutic Agents
The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in vital natural biomolecules—from the heme in our blood to the chlorophyll in plants—underscores its fundamental role in biological processes.[2] This inherent biocompatibility and versatile chemical reactivity have made the pyrrole scaffold a cornerstone in the development of numerous therapeutic agents.[3] Marketed drugs such as Atorvastatin (Lipitor®), a leading cholesterol-lowering medication, and Sunitinib (Sutent®), a multi-targeted kinase inhibitor for cancer therapy, feature this remarkable heterocycle, highlighting its clinical and commercial success.[4][5][6]
This guide provides an in-depth exploration of the contemporary drug discovery process for identifying and developing novel pyrrole-based therapeutics. We will move beyond simple procedural lists to delve into the causal relationships behind experimental design, the rationale for selecting specific synthetic pathways, and the self-validating systems that ensure scientific integrity from the bench to preclinical evaluation. Our focus will be on providing field-proven insights for researchers, scientists, and drug development professionals actively working to translate the potential of the pyrrole scaffold into next-generation medicines.
Part 1: Target Identification and Validation in Pyrrole-Based Drug Discovery
The journey to a new therapeutic agent begins with the identification of a biological target implicated in a disease state. For pyrrole-based compounds, a significant area of success has been the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes and are often dysregulated in diseases like cancer.[7][8]
The Rationale for Targeting Kinases:
Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, triggering downstream signaling cascades. The pyrrolo[2,3-d]pyrimidine nucleus, for instance, is a deaza-isostere of adenine (a core component of ATP) and is present in many ATP-competitive kinase inhibitors.[7] This structural mimicry allows pyrrole-based molecules to occupy the ATP-binding pocket of a target kinase, preventing phosphorylation and thereby halting the aberrant signaling pathway. This mechanism is central to the action of many anticancer agents.[8][9]
Key Target Families for Pyrrole Derivatives:
-
Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels) that tumors require to grow.[10][11]
-
Non-Receptor Tyrosine Kinases: Such as the Lymphocyte-specific kinase (Lck), a key player in T-cell activation and a target for autoimmune and inflammatory diseases.[12]
-
PI3K-related kinases (PIKKs): Including ATM and mTOR, which are involved in cell cycle control and DNA damage repair, making them critical targets in oncology.[13]
The validation of a target is a critical, self-validating step. It involves confirming that modulating the target with a small molecule leads to the desired therapeutic effect in cellular and preclinical models. This is often achieved using genetic techniques (like siRNA or CRISPR) to mimic pharmacological inhibition before committing to a full-scale chemistry campaign.
Part 2: Lead Discovery and Synthetic Methodologies
Once a target is validated, the search for a "lead compound"—a molecule that interacts with the target and shows a desired biological effect—begins. This process is followed by the synthesis of derivatives to optimize its properties.
High-Throughput Screening (HTS) and Fragment-Based Lead Discovery (FBLD)
HTS involves testing large libraries of compounds for activity against the target. However, a more modern and efficient approach is FBLD. FBLD screens smaller, low-molecular-weight fragments that bind to the target with low affinity. The binding of these fragments is detected using biophysical techniques (e.g., Surface Plasmon Resonance, X-ray crystallography). Promising fragments are then grown or linked together to create a high-affinity lead compound. The pyrrole scaffold itself is an excellent starting point for fragment libraries due to its compact size and versatile substitution patterns.
Foundational Synthetic Protocols for the Pyrrole Core
The choice of synthetic route is governed by the desired substitution pattern on the pyrrole ring, which is critical for tuning the molecule's interaction with its biological target.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
This is one of the most reliable and widely used methods for synthesizing substituted pyrroles.[14][15]
Causality: The Paal-Knorr synthesis is chosen for its straightforwardness and ability to generate tetra-substituted pyrroles from readily available 1,4-dicarbonyl compounds. This allows for extensive Structure-Activity Relationship (SAR) exploration.
Step-by-Step Methodology:
-
Reactant Preparation: A 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) is dissolved in a suitable solvent like ethanol or acetic acid.
-
Amine Addition: A primary amine or ammonia (e.g., ammonium carbonate) is added to the solution. The amine acts as the nitrogen source for the heterocycle.
-
Cyclization/Condensation: The reaction mixture is heated to reflux (typically 80-120°C) for several hours. The mechanism involves the formation of a di-imine intermediate, followed by tautomerization and cyclization with the elimination of two water molecules.
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure substituted pyrrole.
Diagram of Paal-Knorr Synthesis Workflow:
Caption: Workflow for Paal-Knorr pyrrole synthesis.
Other crucial synthetic methods include the Knorr and Hantzsch syntheses, which provide access to different substitution patterns, allowing chemists to fine-tune the molecular architecture for optimal target engagement.[14][15]
Part 3: Lead Optimization and Structure-Activity Relationships (SAR)
A lead compound rarely has the ideal properties of a drug. Lead optimization is an iterative process of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
The Principle of Self-Validation in SAR: Each new analog synthesized and tested provides a data point that validates or refutes a hypothesis. For example, if adding a chloro-substituent at position X is hypothesized to increase potency by interacting with a specific amino acid, testing that compound provides a clear answer. This continuous feedback loop is inherently self-validating.
Case Study: SAR of Pyrrole Indolin-2-One Kinase Inhibitors
Pyrrole indolin-2-one is a key scaffold for inhibitors of VEGFR and PDGFR.[10] Semaxanib (SU5416) was a pioneering clinical candidate with this structure. Structural modifications significantly impact its kinase selectivity and activity.
Key SAR Insights:
-
Modification of the Pyrrole Moiety: Fusing the pyrrole ring with other heterocyclic systems can dramatically alter kinase selectivity. For example, fusing it with a five- or six-membered heterocycle enhances VEGFR and PDGFRβ inhibitory activity.[10]
-
Substituents on the Indolin-2-one Ring: Modifications here can tune properties like solubility and cell permeability.
-
Linker Modification: The nature of the linker connecting the two core fragments is crucial for establishing the correct geometry for binding within the kinase hinge region.
Table 1: Representative SAR Data for Pyrrole-Based Kinase Inhibitors
| Base Scaffold | Modification | Target Kinase(s) | Change in Activity | Reference |
| Pyrrolo[2,3-d]pyrimidine | Halogenation of benzohydrazide side chain | EGFR, VEGFR-2 | Increased cytotoxic effects (IC50 = 29-59 µM) | [16] |
| Pyrrole Indolin-2-one | Fusing pyrrole with a tetrahydro-pyrrolo[3,2-c]pyridine | LRRK2 | Increased selectivity for LRRK2 | [10] |
| Pyrrolo-quinoline | Addition of an electrophilic exocyclic double bond | ATM, mTOR | Crucial for inhibitory potency (IC50 = 0.5-0.6 µM) | [13] |
| 1H-Pyrrole-2-carboxylate | 4-nitrobenzoyl hydrazone side chain | M. tuberculosis | Potent antibacterial activity (MIC = 0.7 µg/mL) | [5] |
Part 4: Preclinical Evaluation and Mechanism of Action (MOA) Elucidation
Promising optimized leads undergo rigorous preclinical testing to build a safety and efficacy profile before they can be considered for human trials.
4.1 In Vitro Biological Assays
Experimental Protocol: Cell Viability (MTT) Assay
Causality: This assay is a primary screen to determine the cytotoxic (cell-killing) effect of a potential anticancer agent on cancer cell lines. It measures the metabolic activity of cells, which correlates with cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrrole-based compounds are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are used to calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%.
4.2 Mechanism of Action (MOA) Studies
Understanding how a compound works is essential. For pyrrole-based kinase inhibitors, this involves confirming target engagement and observing the downstream cellular consequences.
-
Target Engagement: In-cell target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Apoptosis Induction: Many anticancer agents work by inducing programmed cell death (apoptosis). This can be measured using assays like Annexin V/PI staining followed by flow cytometry.[8][11]
-
Cell Cycle Analysis: Compounds can cause cell cycle arrest at specific checkpoints (e.g., G2/M), which can be analyzed by flow cytometry of DNA-stained cells.[8]
Diagram of a Targeted Kinase Inhibition Pathway:
Caption: MOA of a pyrrole agent inhibiting the VEGFR signaling pathway.
Conclusion and Future Perspectives
References
- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 15. Pyrrole - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Whitepaper: The Oncologic Frontier of Antitubercular Agents: A Technical Guide to Repurposing
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist's Perspective
Abstract
The confluence of escalating drug development costs and the persistent challenge of therapeutic resistance in oncology necessitates innovative strategies. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a pragmatic and accelerated pathway to novel cancer treatments. This technical guide provides an in-depth exploration of a particularly promising, yet underexplored, niche: the repurposing of antitubercular compounds for anticancer applications. We will dissect the mechanistic underpinnings of key antitubercular agents, detailing their surprising convergence on critical cancer pathways, including angiogenesis, apoptosis, and multidrug resistance. This document serves as a practical manual, furnishing detailed experimental protocols, data interpretation frameworks, and workflow visualizations to empower researchers to rigorously evaluate and advance these compounds from the bench to preclinical models.
The Strategic Imperative for Repurposing in Oncology
Conventional de novo drug discovery is a protracted and costly endeavor, often spanning over a decade with formidable financial investment.[1] Drug repurposing fundamentally de-risks this process by leveraging compounds with well-established safety, pharmacokinetic, and pharmacodynamic profiles.[2][3] Antitubercular agents represent a compelling reservoir for such exploration. The cellular processes they target in Mycobacterium tuberculosis—such as cell wall synthesis, protein synthesis, and metabolic pathways—share analogous vulnerabilities with neoplastic cells, providing a strong rationale for their investigation as anticancer agents.[1]
This guide will focus on the evidence and methodologies surrounding the most promising candidates: Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol.
Key Repurposed Antitubercular Compounds and Their Anticancer Mechanisms
Rifampicin: A Dual Threat to Angiogenesis and Drug Resistance
Rifampicin, a cornerstone of tuberculosis treatment, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. Its anticancer potential, however, stems from entirely different mechanisms, making it a prime example of successful repurposing.
-
Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical enabler of tumor growth and metastasis.[4] Studies have demonstrated that rifampicin can potently suppress angiogenesis.[5] It achieves this by down-regulating the expression of a wide array of angiogenesis-associated genes in endothelial cells, thereby inhibiting their proliferation and migration.[4][6][7] This effect is observed at concentrations that are achievable in clinical settings, particularly with oral administration, which leads to hepatic accumulation, making it a compelling candidate for hepatobiliary tumors.[4][6]
-
Overcoming Multidrug Resistance (MDR): A major hurdle in chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Rifampicin has been shown to directly interfere with P-gp. It inhibits the pump's function, leading to increased intracellular accumulation of chemotherapeutic agents like vinblastine and doxorubicin, thus re-sensitizing resistant cells to treatment.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Prospect of Repurposing Immunomodulatory Drugs for Adjunctive Chemotherapy against Tuberculosis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rifampicin as an oral angiogenesis inhibitor targeting hepatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cancer progression by rifampicin: involvement of antiangiogenic and anti-tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Rifampicin enhances anti-cancer drug accumulation and activity in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Detailed Guide for Medicinal Chemists
This comprehensive guide details the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrole moiety, a privileged structure in numerous biologically active compounds, coupled with the versatile hydrazide functional group, makes this molecule a valuable precursor for the development of novel therapeutic agents, particularly in the realm of antimicrobial and antitubercular research.[1][2] This document provides a step-by-step protocol, delves into the mechanistic underpinnings of the reactions, and offers practical insights for researchers in the field.
The synthetic strategy presented herein is a robust two-step process. The first stage involves the construction of the core pyrrole ring system via the classical Paal-Knorr synthesis to yield the key intermediate, 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The subsequent step focuses on the efficient conversion of this carboxylic acid to the target benzohydrazide.
Part 1: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid via Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, providing a straightforward and high-yielding route to substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[3][4] In this protocol, 2-aminobenzoic acid serves as the primary amine, and 2,5-hexanedione is the 1,4-dicarbonyl component.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. Subsequent intramolecular cyclization, driven by the attack of the nitrogen on the second carbonyl group, leads to a five-membered heterocyclic intermediate. A series of dehydration steps, facilitated by the acidic catalyst, results in the formation of the aromatic pyrrole ring.
Caption: Paal-Knorr synthesis workflow.
Experimental Protocol
Materials:
-
2-Aminobenzoic acid
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzoic acid (13.7 g, 0.1 mol) and 2,5-hexanedione (11.4 g, 0.1 mol).
-
To this mixture, add 100 mL of glacial acetic acid. The acetic acid acts as both a solvent and an acid catalyst for the condensation reaction.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring. This will cause the product to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and unreacted starting materials.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a crystalline solid.
-
Dry the purified product under vacuum.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalents |
| 2-Aminobenzoic acid | 137.14 | 13.7 | 0.1 | 1.0 |
| 2,5-Hexanedione | 114.14 | 11.4 | 0.1 | 1.0 |
Part 2: Conversion of Carboxylic Acid to Benzohydrazide
The transformation of the synthesized carboxylic acid to the target benzohydrazide can be achieved through a highly efficient two-step, one-pot procedure involving the formation of an acyl chloride intermediate. This method is often preferred as it proceeds through a more reactive species, leading to higher yields and cleaner reactions.
Mechanistic Rationale
The carboxylic acid is first converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and sulfur dioxide to form the acyl chloride.[5][6] The resulting acyl chloride is then subjected to nucleophilic attack by hydrazine hydrate to yield the desired benzohydrazide.
Caption: Two-step synthesis of the target benzohydrazide.
Experimental Protocol
Materials:
-
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (80% solution in water)
-
Dry Dichloromethane (DCM)
-
Dry Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (Schlenk line or nitrogen balloon)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.76 g, 0.05 mol) in dry dichloromethane (100 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise to the stirred suspension. A catalytic amount of dry N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be gently warmed to 40 °C to ensure completion.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporate with dry toluene (2 x 20 mL). The resulting crude 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride is used directly in the next step without further purification.
-
-
Hydrazide Formation:
-
Dissolve the crude acyl chloride in dry dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (5.0 mL, ~0.1 mol) in dichloromethane (50 mL).
-
Add the hydrazine hydrate solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield a pure crystalline solid.
-
| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | 215.25 | 10.76 g | 0.05 | 1.0 |
| Thionyl chloride | 118.97 | 5.5 mL | 0.075 | 1.5 |
| Hydrazine hydrate (80%) | 50.06 | 5.0 mL | ~0.1 | ~2.0 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include singlets for the two methyl groups on the pyrrole ring, a singlet for the pyrrole protons, multiplets for the aromatic protons of the benzene ring, and broad singlets for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon of the hydrazide, the carbons of the pyrrole and benzene rings, and the methyl carbons.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and N-H bending (amide II band) should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the target compound should be present.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with care in a fume hood and avoid inhalation and skin contact.
-
The reactions involving thionyl chloride produce toxic gases (SO₂ and HCl). Ensure proper scrubbing or venting of the reaction apparatus.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
"In vitro" assay design for testing "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide"
Application Notes & Protocols
Topic: In Vitro Assay Design for Testing "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide"
Audience: Researchers, scientists, and drug development professionals.
A Strategic Approach to the In Vitro Characterization of this compound
Abstract
This document provides a detailed framework for the initial in vitro evaluation of the novel chemical entity, this compound. The compound's structure, featuring both a pyrrole and a benzohydrazide moiety, suggests a high potential for biological activity, as compounds with similar scaffolds have demonstrated a wide array of pharmacological effects.[1][2] Notably, close structural analogs have been identified as potent inhibitors of key bacterial enzymes, specifically Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[3][4] Consequently, this guide presents a targeted, multi-tiered screening strategy, beginning with robust biochemical assays against these high-probability targets and progressing to cell-based assays to determine whole-organism efficacy. The protocols herein are designed to be self-validating, ensuring data integrity and providing a solid foundation for further drug development efforts.
Rationale for Target Selection: An Evidence-Based Strategy
The initial phase of characterizing a new chemical entity is fraught with possibilities. A broad, untargeted screening approach is often inefficient and resource-intensive. A more logical and scientifically sound strategy involves leveraging existing knowledge of the compound's core scaffolds to identify high-probability biological targets.
The structure of this compound contains two key pharmacophores:
-
Benzohydrazide: The hydrazide functional group is a well-established component in numerous bioactive compounds, recognized for a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, and antitubercular properties.[5][6][7]
-
Dimethyl-pyrrol-yl Moiety: Pyrrole rings are privileged structures in medicinal chemistry, known to interact with various biological targets.[3]
The most compelling evidence for target selection comes from recent studies on a closely related analog, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. These compounds were synthesized and evaluated as dual inhibitors of two critical bacterial enzymes: Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR) .[3][4][8]
-
Enoyl-ACP Reductase (InhA): This enzyme is a vital component of the bacterial fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. The blockbuster anti-tubercular drug isoniazid acts via inhibition of InhA.
-
Dihydrofolate Reductase (DHFR): This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids. It is a validated target for antibacterial (e.g., trimethoprim) and anticancer (e.g., methotrexate) therapies.
Based on this strong precedent, the primary in vitro screening cascade for this compound will focus on quantifying its inhibitory activity against InhA and DHFR.
Experimental Workflow: A Tiered Screening Approach
A logical progression from purified components to a whole-cell system provides the most comprehensive initial characterization. This workflow validates direct target engagement before assessing the compound's ability to penetrate a cell and exert its effect in a more complex biological milieu.
Caption: Tiered screening workflow for compound characterization.
Primary Screening: Biochemical Enzyme Inhibition Assays
Biochemical assays utilizing purified enzymes provide a controlled environment to quantify the direct interaction between an inhibitor and its target.[9] These assays are fundamental for determining a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10][11]
Principle: This assay measures the rate of NADH oxidation, a co-substrate of the InhA-catalyzed reduction of the substrate 2-trans-dodecenoyl-CoA. The decrease in NADH concentration is monitored spectrophotometrically by the reduction in absorbance at 340 nm. An effective inhibitor will slow the rate of this reaction.
Materials:
-
Purified recombinant InhA enzyme (e.g., from M. tuberculosis)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (Substrate)
-
Triclosan (Positive control inhibitor)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
DMSO (for compound dilution)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 340 nm
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Triclosan in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup:
-
To each well, add 2 µL of the appropriate DMSO dilution (test compound, positive control, or 100% DMSO for negative/no-inhibitor control).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a 2 mM NADH solution (final concentration: 100 µM).
-
Add 5 µL of a 10 µg/mL InhA enzyme solution. For "No Enzyme" control wells, add 5 µL of Assay Buffer instead.
-
-
Initiation and Measurement:
-
Incubate the plate at 25°C for 5 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of 1 mM 2-trans-dodecenoyl-CoA solution (final concentration: 25 µM).
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm, taking measurements every 30 seconds for 15 minutes.
-
Causality and Self-Validation:
-
Why 340 nm? This is the specific wavelength at which NADH absorbs light, while its oxidized form (NAD+) does not. The decreasing absorbance is therefore directly proportional to enzyme activity.
-
Positive Control (Triclosan): Confirms that the assay system is sensitive to known inhibitors of InhA.
-
Negative Control (DMSO): Establishes the baseline 100% enzyme activity and ensures the solvent has no inhibitory effect at the concentration used.
-
No Enzyme Control: Accounts for any non-enzymatic oxidation of NADH, ensuring the measured activity is due to InhA.
Caption: Mechanism of the InhA spectrophotometric assay.
Principle: Similar to the InhA assay, this method measures the oxidation of a cofactor, in this case, NADPH. DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a hydride donor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant DHFR enzyme (e.g., from E. coli or M. tuberculosis)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Dihydrofolate (DHF) (Substrate)
-
Methotrexate (Positive control inhibitor)
-
Test Compound
-
Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT
-
All other materials as listed in Protocol 3.1
Step-by-Step Methodology:
-
Compound Preparation: As described in Protocol 3.1, prepare serial dilutions of the test compound and Methotrexate in DMSO.
-
Assay Plate Setup:
-
Add 2 µL of the appropriate DMSO dilution to each well.
-
Add 178 µL of Assay Buffer.
-
Add 10 µL of a 2 mM NADPH solution (final concentration: 100 µM).
-
Add 5 µL of a 2 µg/mL DHFR enzyme solution. Use Assay Buffer for "No Enzyme" controls.
-
-
Initiation and Measurement:
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 2 mM DHF solution (final concentration: 50 µM).
-
Immediately begin kinetic reading at 340 nm every 30 seconds for 15 minutes.
-
Causality and Self-Validation:
-
Why NADPH? Like NADH, NADPH has a distinct absorbance peak at 340 nm which is lost upon oxidation to NADP+, allowing for direct measurement of enzyme turnover.
-
Positive Control (Methotrexate): A potent, well-characterized DHFR inhibitor that validates assay performance.
-
Negative/No Enzyme Controls: Serve the same critical validation roles as described in the InhA assay.
Secondary Screening: Cell-Based Functional Assays
While biochemical assays confirm target engagement, cell-based assays are essential to determine if a compound can cross the cell wall/membrane and inhibit the target in a living system.[12][13][14] The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's whole-cell antibacterial potency.
Principle: The broth microdilution method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism. Bacterial viability can be assessed visually or by using a metabolic indicator dye like Resazurin, which changes color from blue to pink in the presence of metabolically active cells.
Materials:
-
Bacterial Strain (e.g., Mycobacterium smegmatis as a BSL-2 surrogate for M. tuberculosis, or E. coli)
-
Growth Medium (e.g., Middlebrook 7H9 broth for mycobacteria, Luria-Bertani broth for E. coli)
-
Isoniazid or Rifampicin (Positive control antibiotic)
-
Test Compound
-
Resazurin Sodium Salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microplates
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow a liquid culture of the bacterial strain to mid-log phase. Dilute the culture in fresh growth medium to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Compound Plate Preparation:
-
In a separate 96-well plate, prepare 2-fold serial dilutions of the test compound and control antibiotics in the growth medium. The final volume in each well should be 100 µL.
-
Include "No Drug" (media only) and "No Bacteria" (media only, for sterility control) wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the "No Bacteria" controls). The final volume is now 200 µL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C with shaking for 24-48 hours for E. coli; 37°C for 5-7 days for M. smegmatis).
-
Determining Growth Inhibition:
-
After incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.
-
Observe the color change. Wells with viable bacteria will turn pink, while wells where growth was inhibited will remain blue.
-
The MIC is defined as the lowest compound concentration in a well that remained blue.
-
Causality and Self-Validation:
-
Why Resazurin? It acts as a cell viability indicator. Viable, respiring cells reduce the non-fluorescent blue resazurin to the fluorescent pink resorufin, providing a clear visual endpoint.
-
Positive Control (Isoniazid/Rifampicin): Ensures the bacterial strain is susceptible to known antibiotics and validates the assay methodology.
-
Negative Control (No Drug): Confirms that the bacteria are viable and can grow under the assay conditions.
-
Sterility Control (No Bacteria): Confirms that the growth medium is not contaminated.
Data Presentation and Analysis
Clear presentation of quantitative data is crucial for interpretation and decision-making.
-
Calculate Percent Inhibition:
-
Determine the reaction rate (slope of absorbance vs. time) for each well.
-
Use the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
-
Determine IC50: Plot % Inhibition versus the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.[11]
Table 1: Hypothetical Enzymatic Inhibition Data
| Compound | Target | IC50 (µM) ± SD | Hill Slope |
|---|---|---|---|
| Test Compound | InhA | 1.2 ± 0.2 | 1.1 |
| Test Compound | DHFR | 8.5 ± 1.1 | 0.9 |
| Triclosan | InhA | 0.05 ± 0.01 | 1.0 |
| Methotrexate | DHFR | 0.002 ± 0.0003 | 1.2 |
The MIC is determined by direct observation as the lowest concentration that completely inhibits growth.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Test Compound | M. smegmatis | 4 |
| Isoniazid | M. smegmatis | 0.5 |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. m.youtube.com [m.youtube.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Notes and Protocols: Broth Dilution Assay for Antitubercular Activity
<_>
Authored by a Senior Application Scientist
Introduction: The Indispensable Role of Broth Dilution in Antituberculosis Drug Discovery
The rising specter of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a robust and reliable pipeline for the discovery and development of novel antitubercular agents. A cornerstone of this preclinical evaluation is the determination of a compound's Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method has emerged as a gold standard for determining the MIC of potential anti-TB drugs due to its quantitative nature, reproducibility, and suitability for high-throughput screening.[3][4][5]
This comprehensive guide provides a detailed protocol for the broth microdilution assay, specifically tailored for assessing the activity of compounds against M. tuberculosis. We will delve into the scientific principles underpinning the methodology, offer practical insights gleaned from extensive laboratory experience, and provide a self-validating framework to ensure the integrity of your results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Scientific Principle: Unveiling Mycobacterial Viability
The broth microdilution assay hinges on a simple yet elegant principle: exposing a standardized population of mycobacteria to serial dilutions of a test compound and observing the concentration at which bacterial growth is inhibited.[6] While traditional methods relied on visual inspection of turbidity, modern assays frequently employ metabolic indicators to provide a more objective and sensitive readout of cell viability.[1]
One of the most widely adopted indicators is resazurin (also known as AlamarBlue®).[1][7] This blue, cell-permeable dye is non-toxic to mycobacteria and functions as an oxidation-reduction indicator.[7] Metabolically active, respiring cells reduce resazurin to the pink, highly fluorescent compound, resorufin.[1][7] Consequently, a blue color in a well signifies bacterial inhibition, while a pink color indicates proliferation. The MIC is then determined as the lowest drug concentration that prevents this color change.[1][8] This colorimetric approach offers a rapid, inexpensive, and sensitive alternative to radiometric or agar-based methods.[1][9]
Diagrammatic Overview of the Broth Dilution Workflow
Caption: A streamlined workflow of the broth microdilution assay for antitubercular activity testing.
Detailed Protocol: A Step-by-Step Guide
This protocol is optimized for the M. tuberculosis H37Rv reference strain (ATCC 27294) but can be adapted for clinical isolates. Strict adherence to aseptic techniques and appropriate biosafety level (BSL-3) containment is mandatory when working with M. tuberculosis.
Materials and Reagents
| Component | Specifications | Rationale/Expert Insight |
| Growth Medium | Middlebrook 7H9 Broth Base | A widely used liquid medium for the cultivation of Mycobacterium species.[10][11] |
| Supplement | 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) or ADC | Essential for mycobacterial growth. Albumin binds toxic free fatty acids, dextrose is an energy source, and catalase neutralizes peroxides.[11][12] |
| Carbon Source | 0.2% (v/v) Glycerol | Provides an abundant source of carbon and energy for M. tuberculosis.[12] Note: Glycerol can inhibit the growth of M. bovis.[10] |
| Dispersing Agent | 0.05% (v/v) Tween 80 | A non-ionic surfactant that prevents clumping of mycobacteria, ensuring a homogenous suspension.[12] |
| Test Organism | M. tuberculosis H37Rv (ATCC 27294) | A well-characterized, virulent, and pansusceptible reference strain used globally for quality control in drug susceptibility testing.[13][14] |
| Control Drugs | Isoniazid, Rifampicin | First-line anti-TB drugs with well-established MIC ranges, serving as essential positive controls for assay validation. |
| Viability Indicator | Resazurin sodium salt solution (0.02% w/v in sterile water) | A reliable and sensitive indicator of metabolic activity.[7][8] |
| Labware | Sterile 96-well, U-bottom microtiter plates | U-bottom plates facilitate the visualization of bacterial pellets. |
| Other | Sterile glass beads (3-5 mm), sterile saline with 0.05% Tween 80, biosafety cabinet (Class II or III), incubator (37°C), vortex mixer, spectrophotometer/microplate reader (optional). |
Experimental Procedure
Part 1: Inoculum Preparation - The Foundation of Reproducibility
The preparation of a standardized inoculum is arguably the most critical step for ensuring inter-assay reproducibility.[6][15]
-
Culture Activation: Inoculate M. tuberculosis H37Rv into 10 mL of supplemented Middlebrook 7H9 broth. Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.5-0.8).
-
Homogenization: Aseptically transfer the culture to a sterile tube containing glass beads. Vortex vigorously for 1-2 minutes to break up bacterial clumps. This step is crucial as M. tuberculosis has a tendency to grow in aggregates, which can lead to inconsistent inoculation.
-
Turbidity Adjustment: Allow the larger clumps to settle for 30-60 minutes. Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using sterile saline with Tween 80. This corresponds to approximately 1-5 x 10⁷ CFU/mL.[16]
-
Final Inoculum Dilution: Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in supplemented Middlebrook 7H9 broth. This will yield a final concentration of approximately 1-5 x 10⁵ CFU/mL.[16][17]
Part 2: Microplate Preparation - The Assay Arena
-
Plate Layout: Design your plate layout to include sterility controls (media only), growth controls (inoculum only), positive drug controls (e.g., Isoniazid), and your test compounds. It is advisable to leave the perimeter wells of the plate filled with sterile broth to minimize evaporation during incubation.[18]
-
Media Dispensing: Add 100 µL of supplemented Middlebrook 7H9 broth to all wells that will be used in the assay.
-
Compound Dilution:
-
Prepare a stock solution of your test compound and control drugs at twice the highest desired concentration in supplemented 7H9 broth. The final solvent concentration (e.g., DMSO) should not exceed 1% in any well, as higher concentrations can be toxic to the bacteria.[1]
-
Add 100 µL of the 2x concentrated compound/drug to the first well of the corresponding row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.[1][19]
-
Part 3: Inoculation and Incubation - The Growth Phase
-
Inoculation: Add 100 µL of the final bacterial inoculum (from Part 1, step 4) to all wells except the sterility controls. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁴ - 2.5 x 10⁵ CFU/mL.
-
Sealing and Incubation: Seal the microplate with an adhesive plate sealer or place it in a humidified container. Incubate at 37°C. The incubation time will vary depending on the growth rate of the strain, but typically ranges from 7 to 10 days.[20]
Part 4: Results Determination - The Moment of Truth
-
Visual Inspection: After 7 days of incubation, visually inspect the growth control wells. Once turbidity is clearly visible, proceed to the next step.
-
Addition of Viability Indicator: Aseptically add 30 µL of the 0.02% resazurin solution to each well.[18]
-
Final Incubation: Re-seal the plate and incubate for an additional 24 hours at 37°C.[1]
-
Reading the Results:
-
Visual Reading: The MIC is the lowest concentration of the compound that prevents the color change from blue (inhibition) to pink (growth).[8] This can be easily observed by eye.
-
Spectrophotometric Reading (Optional): For a more quantitative analysis, the plate can be read on a microplate reader. Measure the absorbance at 570 nm (for resorufin) and 600 nm (for resazurin). The percentage of resazurin reduction can be calculated to determine the extent of growth inhibition.
-
Data Interpretation and Quality Control: A Self-Validating System
For the results of a broth microdilution assay to be considered trustworthy, a robust quality control framework must be in place.
| QC Check | Expected Outcome | Troubleshooting/Action if Outcome is Not Met |
| Sterility Control | Well remains clear and blue after resazurin addition. | Pink color indicates contamination. The assay must be repeated. |
| Growth Control | Well is turbid and turns pink after resazurin addition. | No growth or a blue color indicates a problem with the inoculum, media, or incubation conditions. The assay must be repeated. |
| Positive Drug Control | The MIC for the control drug (e.g., Isoniazid) falls within the established acceptable range for the H37Rv strain. | An out-of-range MIC suggests issues with the drug stock, dilutions, or inoculum density.[6] The entire assay should be repeated. |
| Purity Plates | Inoculate a blood agar plate with the initial inoculum to check for contamination. No growth should be observed after 48 hours.[20] | Growth on the blood agar plate indicates contamination of the inoculum. The assay is invalid. |
MIC Quality Control Ranges for M. tuberculosis H37Rv
The following table provides established QC ranges for first-line anti-TB drugs, which are essential for validating your assay's performance.[13][14]
| Antitubercular Drug | Acceptable MIC Range (µg/mL) |
| Isoniazid | 0.03 - 0.12 |
| Rifampicin | 0.03 - 0.25 |
| Ethambutol | 0.25 - 2.0 |
| Amikacin | 0.25 - 2.0 |
| Levofloxacin | 0.12 - 1.0 |
| Moxifloxacin | 0.06 - 0.5 |
Logical Framework for MIC Determination
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prezi.com [prezi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Middlebrook 7H9 Broth - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for "In Vivo" Testing of Antitubercular Drugs
Introduction: The Imperative for Robust In Vivo Models in Tuberculosis Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy treatment duration for drug-susceptible TB and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscore the urgent need for novel, more effective antitubercular agents. Preclinical development of these agents relies heavily on in vivo animal models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system that cannot be replicated in vitro.[2][3] Animal models are indispensable tools for bridging the gap between early-stage drug discovery and human clinical trials.[4]
This guide provides a comprehensive overview of the most commonly used experimental models for the in vivo testing of antitubercular drugs. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the selection and application of each model.
PART 1: Selecting the Appropriate Animal Model: A Comparative Overview
The choice of an animal model is a critical decision in the preclinical evaluation of anti-TB drugs. No single model perfectly recapitulates all aspects of human TB, which presents a spectrum of disease states from latent infection to active pulmonary and extrapulmonary disease.[4][5] Therefore, the selection of a model should be guided by the specific scientific question being addressed. Key factors to consider include the model's ability to mimic human-like pathology, its suitability for studying different stages of the disease, and practical considerations such as cost and handling requirements.
The most frequently utilized models in TB research are mice, guinea pigs, rabbits, and non-human primates.[4][5] More recently, the zebrafish has emerged as a valuable tool for high-throughput screening.[6][7][8]
Comparative Analysis of Key In Vivo Models
| Feature | Mouse (e.g., BALB/c, C57BL/6) | Guinea Pig (e.g., Dunkin-Hartley) | Rabbit (e.g., New Zealand White) | Zebrafish (Danio rerio) | Non-Human Primate (e.g., Macaque) |
| Key Advantage | Low cost, availability of immunological reagents, genetically defined strains.[9] | Develops human-like caseous necrotic granulomas.[10][11] | Forms a spectrum of granulomas, including cavitary lesions.[12][13] | High-throughput screening, optical transparency for in vivo imaging.[3][6] | Closest phylogenetic and immunological similarity to humans.[14][15][16] |
| Pathology | Well-formed granulomas but typically lack central necrosis and cavitation.[1] | Human-like granulomas with central caseous necrosis.[11] | Spectrum of lesions from cellular granulomas to necrotic and cavitary lesions.[12][13] | Forms granulomas that resemble early human lesions.[7] | Full spectrum of human TB pathology, including latent infection and reactivation.[14] |
| Susceptibility to Mtb | Relatively resistant; requires a high infectious dose to establish chronic infection.[1] | Highly susceptible; can be infected with a low aerosol dose.[10] | Susceptible, with disease outcome dependent on inoculum dose and Mtb strain.[12] | Susceptible to M. marinum, a close relative of Mtb.[6][7] | Highly susceptible to Mtb infection.[14][15] |
| Application in Drug Discovery | Initial efficacy screening, immunogenicity studies, PK/PD modeling.[2][17] | Vaccine efficacy testing, evaluation of drugs against necrotizing granulomas.[11] | Studying drug penetration into cavitary lesions, host-directed therapies.[12][18][19] | High-throughput drug screening, studies on host-pathogen interactions.[3] | "Gold standard" for preclinical evaluation of drug and vaccine candidates before human trials.[14][20] |
| Limitations | Pathology does not fully mimic human disease (lack of caseation/cavitation).[1] | Limited availability of species-specific immunological reagents.[10] | Larger size and higher cost compared to rodents. | Use of M. marinum instead of Mtb.[6] | High cost, ethical considerations, and specialized facility requirements.[20] |
Logical Workflow for Model Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate animal model based on the stage of drug development and the primary research question.
Caption: Decision workflow for selecting an in vivo model.
PART 2: Standardized Protocols for In Vivo Antitubercular Drug Testing
This section provides detailed, step-by-step protocols for the most common procedures in preclinical TB drug evaluation. Adherence to standardized protocols is crucial for ensuring the reproducibility and comparability of data across different studies and laboratories.
Protocol 1: Murine Model of Chronic Tuberculosis for Drug Efficacy Testing
The mouse model is the most widely used for initial efficacy screening of anti-TB drug candidates due to its cost-effectiveness and the availability of extensive immunological tools.[9] This protocol describes the establishment of a chronic infection via low-dose aerosol challenge, which mimics the natural route of human infection.[21]
Objective:
To evaluate the bactericidal or bacteriostatic activity of a novel compound in mice chronically infected with M. tuberculosis.
Materials:
-
6- to 8-week-old BALB/c or C57BL/6 mice[22]
-
Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman)[2][22]
-
Aerosol infection chamber (e.g., Glas-Col or Madison chamber)[23][24]
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80
-
Middlebrook 7H11 agar with OADC supplement
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Experimental Workflow:
Caption: Workflow for murine drug efficacy testing.
Step-by-Step Methodology:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Wash the bacterial cells twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS-Tween 80 and briefly sonicate to disperse clumps.
-
Adjust the bacterial suspension to the desired concentration for aerosolization. This concentration must be calibrated beforehand to deliver a low dose (50-100 CFU) to the lungs of each mouse.[21][24]
-
-
Aerosol Infection:
-
Place mice in the exposure chamber of the aerosol generation system.
-
Generate the aerosol according to the manufacturer's instructions to deliver the target CFU load.
-
One day post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.[24]
-
-
Establishment of Chronic Infection:
-
House the infected mice in a BSL-3 facility for 4 weeks to allow the infection to establish a chronic state, characterized by a stable bacterial load.[2]
-
-
Drug Administration:
-
Prepare the test compound and control drugs (e.g., isoniazid, rifampicin) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Randomize mice into treatment groups (e.g., vehicle control, positive control, experimental drug groups).
-
Administer the drugs daily or according to the desired dosing schedule for a specified duration (typically 4-8 weeks).
-
-
Endpoint Evaluation:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize the organs in sterile PBS-Tween 80.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Drug efficacy is determined by the reduction in log₁₀ CFU in the organs of treated mice compared to the vehicle control group.
-
Causality and Rationale:
-
Aerosol Route: This route is chosen because it mimics the natural route of human infection, leading to the development of a primary lung infection.[9][21]
-
Chronic Model: Evaluating drugs in a chronic infection model is crucial because the metabolic state of Mtb and the host immune response differ significantly from the acute phase of infection.[2] This provides a more stringent test of a drug's sterilizing activity.
-
CFU Enumeration: The primary endpoint for efficacy is the reduction in bacterial burden in the target organs (lungs and spleen), which is a direct measure of the drug's antimicrobial activity in vivo.[25][26]
Protocol 2: Guinea Pig Model for Pathological Assessment
The guinea pig model is highly valued for its ability to develop human-like lung pathology, including well-formed granulomas with central caseous necrosis.[10][11][27][28] This makes it an ideal model for studying the impact of drugs on lesion sterilization and for evaluating vaccines.
Objective:
To assess the efficacy of an antitubercular drug based on both bacterial load reduction and improvement in lung pathology in guinea pigs.
Materials:
-
Outbred Dunkin-Hartley guinea pigs[10]
-
Mycobacterium tuberculosis strain H37Rv
-
Aerosol infection chamber
-
BSL-3 animal housing
-
Formalin and histology supplies
Step-by-Step Methodology:
-
Infection:
-
Treatment:
-
Begin treatment 3-4 weeks post-infection when granulomas are well-established.
-
Administer the test compound and controls for 4-8 weeks.
-
-
Endpoint Evaluation:
-
Bacteriology: At necropsy, determine the CFU counts in the lungs and spleen as described in Protocol 1.
-
Gross Pathology: Score the lungs and spleen for the extent of visible granulomatous disease.
-
Histopathology:
-
Fix a portion of the lung (typically the left lobe) in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and acid-fast stains (e.g., Ziehl-Neelsen).
-
Microscopically evaluate the size, number, and characteristics of granulomas, the extent of necrosis, and the presence of acid-fast bacilli within the lesions.
-
-
Causality and Rationale:
-
Human-like Pathology: The primary reason for using the guinea pig model is its faithful replication of human TB pathology, particularly caseous necrosis.[11][27] A drug that can effectively reduce bacterial load within these necrotic lesions is more likely to have sterilizing activity in humans.
-
Dual Endpoints: Combining bacteriological and pathological endpoints provides a more comprehensive assessment of drug efficacy. A successful drug should not only kill the bacteria but also lead to the resolution of pathological lesions.
Protocol 3: Zebrafish Larvae Model for High-Throughput Screening
The zebrafish model, using M. marinum, has been adapted for rapid in vivo screening of antitubercular compounds.[3] The optical transparency of the larvae allows for real-time, non-invasive imaging of the infection and assessment of drug efficacy.[8]
Objective:
To rapidly screen a library of compounds for in vivo activity against mycobacteria.
Materials:
-
Zebrafish embryos (Danio rerio)
-
Fluorescently labeled Mycobacterium marinum
-
Microinjection system
-
96-well optical bottom plates
-
Automated fluorescence microscope or plate reader
-
Test compounds dissolved in DMSO
Step-by-Step Methodology:
-
Infection:
-
At 2 days post-fertilization, inject a controlled number of fluorescent M. marinum into the caudal vein or yolk sac of zebrafish larvae.
-
-
Compound Administration:
-
Transfer individual infected larvae into the wells of a 96-well plate.
-
Add the test compounds directly to the fish water in each well. Include vehicle (DMSO) and positive (e.g., rifampicin) controls.
-
-
Efficacy Assessment:
-
Incubate the plates at 28°C.
-
Over a period of 5-7 days, quantify the bacterial burden in each larva by measuring the total fluorescence intensity using an automated microscope.[3]
-
A significant reduction in fluorescence compared to the vehicle control indicates antibacterial activity.
-
Simultaneously, monitor larvae for signs of drug toxicity (e.g., edema, mortality).
-
Causality and Rationale:
-
High-Throughput: The small size of the larvae and the 96-well plate format enable the screening of thousands of compounds in a relatively short time, which is not feasible in mammalian models.[3]
-
In Vivo Context: This model provides an early assessment of a compound's activity within a living organism, accounting for factors like absorption and distribution that are absent in in vitro screens.[3]
-
M. marinum as a Surrogate: M. marinum is a close genetic relative of Mtb and shares key virulence mechanisms, making it a relevant surrogate for initial screening.[6]
Conclusion
The selection and proper execution of in vivo models are fundamental to the successful development of new antitubercular drugs. While the mouse remains the workhorse for initial efficacy testing, models like the guinea pig and rabbit provide critical insights into a drug's ability to tackle the complex pathology of human TB. The zebrafish model offers an innovative platform for accelerating early-stage discovery. Ultimately, promising candidates must be validated in non-human primate models, which provide the highest level of preclinical confidence before advancing to human trials.[14][15][16] A multi-model approach, leveraging the unique strengths of each system, provides the most robust pathway for identifying and developing the next generation of therapies to combat this global health threat.
References
- 1. Frontiers | Animal models for COVID-19 and tuberculosis [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Animal Models of Tuberculosis: Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Zebrafish Breathes New Life into the Study of Tuberculosis [frontiersin.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-Human Primate Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Modeling tuberculosis in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Pharmacokinetic evaluation of the penetration of antituberculosis agents in rabbit pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of rifapentine and rifampin in a rabbit model of tuberculosis and correlation with | Johns Hopkins University Baltimore-India Clinical Trials Unit [jhubi-ctu.jhu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aerosol Infection Model of Tuberculosis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Application Notes and Protocols for the Design of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a Dual-Target Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the design, synthesis, and evaluation of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a scaffold for the development of dual-target inhibitors. Drawing upon the established bioactivity of related pyrrolyl benzohydrazide derivatives, this guide focuses on the potential dual inhibition of two key enzymes in Mycobacterium tuberculosis: Enoyl-Acyl Carrier Protein Reductase (InhA) and Dihydrofolate Reductase (DHFR). We present the scientific rationale for this dual-targeting strategy, detailed, field-proven protocols for synthesis and enzymatic assays, and a framework for data analysis and interpretation.
Introduction: The Rationale for Dual-Target Inhibition
The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis, necessitates the development of novel therapeutic strategies. Single-target drugs are often susceptible to resistance mechanisms arising from mutations in the target protein. A promising approach to overcome this challenge is the design of dual-target inhibitors, single molecules engineered to modulate two distinct and essential biological targets simultaneously. This polypharmacological approach can lead to synergistic effects, a broader spectrum of activity, and a reduced likelihood of resistance development.
The benzohydrazide scaffold is a versatile pharmacophore that has been successfully employed in the design of inhibitors for a range of biological targets. Notably, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have demonstrated potent dual inhibitory activity against InhA and DHFR, two enzymes crucial for the survival of M. tuberculosis.[1][2]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folate biosynthesis pathway, which provides the necessary precursors for nucleotide synthesis and, consequently, DNA replication.[1]
By targeting both the cell wall integrity and DNA synthesis, a dual InhA/DHFR inhibitor has the potential for potent bactericidal activity. This application note will detail the process for synthesizing and evaluating the 2-substituted isomer, This compound , as a candidate for this dual-target approach.
Design and Synthesis Workflow
The synthesis of the target compound is a two-step process, beginning with the formation of the pyrrole ring via the Paal-Knorr synthesis, followed by the conversion of the carboxylic acid to the benzohydrazide.
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid
This protocol utilizes the Paal-Knorr synthesis, a robust method for forming substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[5][6]
Materials:
-
2-Aminobenzoic acid
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-aminobenzoic acid (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]
-
Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
-
Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.
Part A: Esterification
-
Suspend 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq) in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Remove the ice bath and reflux the mixture for 3-4 hours. Monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Part B: Hydrazinolysis
-
Dissolve the methyl ester from Part A (1.0 eq) in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.[8][9]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[10]
-
Filter the white precipitate and wash thoroughly with cold water.[10]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[7]
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Dual-Enzyme Inhibition Assays
The following protocols are designed to assess the inhibitory activity of the synthesized compound against M. tuberculosis InhA and DHFR.
Figure 2: Workflow for dual-enzyme inhibition screening.
Protocol 3: InhA Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of InhA by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.[11]
Materials:
-
Purified M. tuberculosis InhA enzyme
-
NADH
-
trans-2-Dodecenoyl-CoA (or other suitable enoyl-ACP substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADH in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, NADH solution, and the test compound dilution.
-
Positive Control Wells: Add assay buffer, NADH solution, and a known InhA inhibitor (e.g., triclosan).
-
Negative Control (No Inhibitor) Wells: Add assay buffer, NADH solution, and DMSO (vehicle control).
-
Blank Wells: Add assay buffer and NADH solution (no enzyme).
-
-
Enzyme Addition: Add the InhA enzyme solution to all wells except the blank wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_neg_control - V_inhibitor) / V_neg_control] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: DHFR Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH during the reduction of dihydrofolate (DHF).
Materials:
-
Purified M. tuberculosis DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT)
-
Test compound dissolved in DMSO
-
Known DHFR inhibitor (e.g., methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of DHF in assay buffer (may require gentle heating to dissolve).
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, NADPH solution, DHFR enzyme, and the test compound dilution.
-
Positive Control Wells: Add assay buffer, NADPH solution, DHFR enzyme, and a known DHFR inhibitor.
-
Negative Control (No Inhibitor) Wells: Add assay buffer, NADPH solution, DHFR enzyme, and DMSO.
-
Blank Wells: Add assay buffer and NADPH solution (no enzyme or DHF).
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DHF solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_neg_control - V_inhibitor) / V_neg_control] * 100
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Data Interpretation and Expected Outcomes
The primary quantitative output from these assays will be the IC₅₀ values for the test compound against both InhA and DHFR.
| Parameter | Description | Example Data (Hypothetical) |
| InhA IC₅₀ | The concentration of the compound required to inhibit 50% of InhA activity. | 5.2 µM |
| DHFR IC₅₀ | The concentration of the compound required to inhibit 50% of DHFR activity. | 8.7 µM |
| Selectivity Index | Ratio of IC₅₀ values (e.g., IC₅₀ DHFR / IC₅₀ InhA). A value close to 1 suggests balanced dual activity. | 1.67 |
A successful dual-target inhibitor candidate would exhibit potent inhibition of both enzymes, ideally with IC₅₀ values in the low micromolar to nanomolar range. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive) and evaluation of in-vitro activity against M. tuberculosis, would be necessary next steps. The data obtained for derivatives of the related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide suggest that this scaffold is a promising starting point for achieving such dual activity.[1][2]
Conclusion
The this compound scaffold represents a promising starting point for the rational design of novel dual-target inhibitors for antitubercular therapy. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can effectively explore the potential of this and related compounds. This structured approach, combining chemical synthesis with robust enzymatic screening, provides a solid foundation for the discovery and development of next-generation antimicrobial agents.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Medicinal Chemistry
Introduction: The Emerging Potential of Pyrrole-Benzohydrazide Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. The pyrrole nucleus is a privileged scaffold, integral to a multitude of biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the benzohydrazide moiety is a versatile functional group known to be a key structural component in numerous compounds with antibacterial, antifungal, and antitubercular activities.[4][5] The conjugation of these two pharmacores into a "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide" framework presents a compelling opportunity for the development of new chemical entities with potentially enhanced or novel biological activities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound and its derivatives in the context of medicinal chemistry, with a focus on its antimicrobial and antitubercular potential.
PART 1: Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the synthesis of the pyrrole-substituted benzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate. The general synthetic workflow is depicted below.
References
Application Notes and Protocols: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a Versatile Lead Compound for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, found in numerous natural products and synthetic drugs. When coupled with a benzohydrazide moiety, a known pharmacophore with diverse biological activities, the resulting compound, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide , emerges as a compelling lead compound for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this promising molecule. We will delve into its synthesis, established mechanisms of action, and detailed protocols for evaluating its therapeutic potential, with a primary focus on its well-documented antitubercular activity and its emerging application as an anticancer agent.
Chemical and Physical Properties
A foundational understanding of the lead compound's properties is critical for its effective utilization in a research setting.
| Property | Value | Source |
| CAS Number | 100373-80-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₅N₃O | --INVALID-LINK-- |
| Appearance | Light brown amorphous solid | --INVALID-LINK-- |
| Melting Point | 130–132 °C | --INVALID-LINK-- |
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a key step in exploring its structure-activity relationship (SAR). A common synthetic route is outlined below.
Protocol 1: Synthesis of Pyrrolyl Benzohydrazide Derivatives
This protocol is adapted from the work of Joshi et al. and involves a multi-step synthesis followed by coupling with various substituted acids.
Step 1: Synthesis of the Pyrrole Moiety
Application Notes and Protocols for the Crystallography of Hydrazone Complexes: A Case Study with 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Introduction: The Structural Significance of Hydrazone-Metal Complexes
Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of ligands in coordination chemistry. Their metal complexes have garnered significant attention in drug development and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is often enhanced upon complexation with metal ions, which can modulate their steric and electronic properties, and consequently, their biological efficacy.[3]
A deep understanding of the three-dimensional architecture of these metal complexes at the atomic level is paramount for establishing robust structure-activity relationships (SAR). Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for elucidating these intricate structures, providing precise information on bond lengths, coordination geometries, and intermolecular interactions. This knowledge is invaluable for the rational design of novel therapeutic agents with improved potency and selectivity.
This document provides a comprehensive guide to the synthesis, crystallization, and crystallographic analysis of metal complexes derived from the hydrazone ligand 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. While the initial topic specified the 2-substituted isomer, a thorough review of the scientific literature indicates a greater prevalence of studies on the 4-substituted analogue. Therefore, for the purpose of this guide, we will focus on the more extensively documented 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. The principles and protocols outlined herein are, however, broadly applicable to related hydrazone systems.
Part 1: Synthesis of the Ligand and its Metal Complexes
The synthesis of hydrazone-metal complexes is a multi-step process that begins with the preparation of the hydrazide ligand. The following protocols provide a detailed methodology for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a representative copper(II) complex.
Protocol 1: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
The precursor ester is synthesized via a Paal-Knorr pyrrole condensation followed by esterification.
Materials:
-
4-Aminobenzoic acid
-
Acetonylacetone (2,5-hexanedione)
-
Glacial acetic acid
-
Methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Pyrrole Formation: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 eq.) in glacial acetic acid. Add acetonylacetone (1.1 eq.) and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, is collected by filtration, washed with water, and dried.
-
Esterification: Suspend the dried acid (1 eq.) in methanol. Cautiously add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 4-6 hours.[4]
-
Isolation: After cooling, reduce the volume of methanol using a rotary evaporator. Neutralize the remaining solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Protocol 2: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (L)
The hydrazide is prepared by the hydrazinolysis of the corresponding methyl ester.[5][6]
Materials:
-
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: Dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1.0 eq.) in ethanol in a round-bottom flask. Add hydrazine hydrate (10-20 eq.) to the solution.
-
Reflux: Reflux the reaction mixture for 6-12 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
Precipitation: Upon completion, cool the flask to room temperature. A white precipitate of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide should form.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.
-
Drying and Recrystallization: Dry the crude product. For further purification, the hydrazide can be recrystallized from ethanol.
Protocol 3: Synthesis of a Copper(II) Complex, [Cu(L-H)₂]
This protocol describes a general method for the synthesis of a neutral bis(ligand) copper(II) complex. The ligand is expected to deprotonate upon coordination.
Materials:
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (L)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (2 eq.) in hot methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1 eq.) in methanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A color change and the formation of a precipitate are typically observed.
-
Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Part 2: Single Crystal Growth
Obtaining high-quality single crystals is often the most critical and challenging step in a crystallographic study. The choice of crystallization method depends on the solubility and stability of the complex.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most straightforward method. A saturated or near-saturated solution of the complex is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor (an "anti-solvent" in which the complex is poorly soluble) into a solution of the complex.
-
Protocol: Place a small vial containing a solution of the complex inside a larger, sealed container. Add a more volatile anti-solvent to the larger container. As the anti-solvent vapor diffuses into the vial, the solubility of the complex decreases, promoting crystallization.
-
-
Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is less soluble. Crystals form at the interface of the two solvents.
Part 3: Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the crystallographic analysis of a suitable single crystal.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes [mdpi.com]
- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Note: Comprehensive Structural Elucidation of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide using NMR and Mass Spectrometry
Introduction
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, incorporating a pyrrole ring, a benzene ring, and a hydrazide moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] Accurate and unambiguous structural characterization is a critical prerequisite for any further investigation into its biological activity and therapeutic potential. This application note provides a detailed guide to the comprehensive analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic compounds.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring a deeper understanding of the analytical process. The methodologies described herein are designed to be self-validating, providing a robust framework for the confident characterization of this and structurally related compounds.
Analytical Workflow
A systematic approach is essential for the complete and accurate structural elucidation of a novel compound. The following workflow outlines the logical progression of analysis, from initial purity assessment to detailed structural confirmation.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Welcome to the dedicated technical support guide for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield of this valuable heterocyclic scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
The synthesis of the target molecule is a well-established two-step process. First, an N-aryl pyrrole intermediate is formed via the Paal-Knorr synthesis. This is followed by the conversion of a carboxylic acid or ester functional group into the desired benzohydrazide via hydrazinolysis. This guide is structured to address specific issues you may encounter in each of these critical stages.
Overall Synthetic Workflow
The pathway from commercially available starting materials to the final product is summarized below.
Technical Support Center: Purification of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Welcome to the technical support center for the purification of "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the scientific integrity of your experimental outcomes.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it's crucial to understand the structural attributes of this compound that influence its behavior during purification.
-
Polarity: The presence of the hydrazide functional group (-CONHNH2) and the pyrrole nitrogen imparts significant polarity to the molecule. This polarity dictates its solubility in various solvents and its interaction with chromatographic stationary phases.[1][2][3]
-
Basicity: The terminal amine of the hydrazide group and the pyrrole ring nitrogen can exhibit basic properties. This is a critical consideration when using silica gel for chromatography, as acidic silica can cause peak tailing or irreversible adsorption.[4][5]
-
Solubility: Based on its polar nature, the compound is expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar solvents such as alcohols, ethyl acetate, and dichloromethane.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated too quickly upon cooling.[4]
Causality and Solution:
-
High Solute Concentration: The concentration of your compound in the solvent may be too high.
-
Action: Add more hot solvent in small portions until the oil completely dissolves. Allow the solution to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Action: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
-
Inappropriate Solvent: The solvent may be too "good," meaning the compound is too soluble even at lower temperatures.
-
Action: Consider a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until you observe persistent turbidity. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Question 2: I have very low recovery of my purified product after recrystallization. Why is this happening and how can I improve it?
Low recovery is a common issue in recrystallization and can be attributed to several factors.[4]
Causality and Solution:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.
-
Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper.
-
Action: Use a pre-heated funnel and filter the hot solution quickly.
-
-
Incomplete Crystallization: The product may not have fully crystallized out of the solution.
-
Action: Ensure the solution is thoroughly cooled in an ice bath before filtration. You can also try scratching the inside of the flask with a glass rod to induce further crystallization.
-
Column Chromatography Issues
Question 3: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
Streaking is often observed with polar and basic compounds on silica gel.[4][5]
Causality and Solution:
-
Acidic Silica Interaction: The basic nature of the hydrazide and pyrrole moieties can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing.
-
Action: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine or a few drops of ammonia in methanol.[4] This will neutralize the acidic sites on the silica gel.
-
-
Column Overloading: Applying too much sample to the column can lead to broad, tailing peaks.
-
Action: Use an appropriate amount of crude material, typically 1-5% of the mass of the stationary phase.[4]
-
Question 4: My compound won't elute from the silica gel column, even with a high percentage of ethyl acetate in hexane.
This indicates that your compound is highly polar and is strongly adsorbed to the stationary phase.[1][4]
Causality and Solution:
-
Insufficient Mobile Phase Polarity: The solvent system is not polar enough to compete with the silica gel for your compound.
-
Action: Switch to a more polar solvent system. A common next step is a gradient of methanol in dichloromethane. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.
-
-
Irreversible Adsorption/Decomposition: In some cases, highly polar or reactive compounds can irreversibly bind to or decompose on acidic silica gel.
-
Action:
-
Test Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if any degradation has occurred.[4]
-
Change Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4] For very polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol may be a suitable alternative.[3][6]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurities will depend on the synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: Such as the corresponding ester or acyl chloride and hydrazine hydrate.
-
Side Products from Paal-Knorr Synthesis: The Paal-Knorr synthesis is generally clean, but incomplete cyclization or side reactions can occur under harsh acidic conditions.[7][8][9]
-
Symmetrically Di-substituted Hydrazides: These can form as byproducts during the hydrazide synthesis.
Q2: How can I remove residual hydrazine hydrate from my product?
Hydrazine hydrate is toxic and should be removed.
-
Aqueous Work-up: If your product is soluble in an organic solvent like ethyl acetate or dichloromethane, you can perform a liquid-liquid extraction with water. Hydrazine hydrate is highly soluble in water and will be removed in the aqueous layer.[10]
-
Azeotropic Distillation: For stubborn traces, azeotropic distillation with a solvent like xylene can be effective, though this is a more advanced technique.[11]
Q3: What is a good starting solvent system for TLC analysis of my compound?
Given the polar nature of the molecule, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent.
-
Recommendation: Start with a 1:1 mixture of hexane and ethyl acetate.
-
Optimization:
-
If the Rf value is too low (close to the baseline), increase the proportion of ethyl acetate.
-
If the Rf is too high (close to the solvent front), increase the proportion of hexane.
-
For highly polar behavior, a system of dichloromethane and methanol (e.g., 95:5) may be more appropriate.[1]
-
An optimal Rf value for good separation on a column is typically between 0.2 and 0.4.[1]
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile). A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQs.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Begin eluting with the determined solvent system. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualization of Purification Workflow
VI. Data Summary Table
| Purification Technique | Recommended Solvents/Mobile Phases | Key Troubleshooting Tip |
| Recrystallization | Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane | Use a mixed-solvent system to prevent "oiling out." |
| Normal-Phase Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | Add 0.1-1% triethylamine to the eluent to prevent peak tailing.[4] |
| Reversed-Phase Column Chromatography | Water/Acetonitrile gradient, Water/Methanol gradient | Use for highly polar impurities that are difficult to separate on silica gel.[3][6] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Experiments with 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its Analogs
Welcome to the technical support center for researchers utilizing 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its related analogs in in vitro studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights and robust troubleshooting strategies to ensure the accuracy and reproducibility of your experimental data. Derivatives of this pyrrolyl benzohydrazide scaffold have been investigated for a range of biological activities, including antitubercular and anticancer effects, often through mechanisms like enzyme inhibition or induction of apoptosis.[1][2][3][4] This guide synthesizes technical accuracy with practical solutions to common challenges encountered during the screening and characterization of this compound class.
Section 1: Frequently Asked Questions (FAQs) on Compound Handling & Preparation
Correctly preparing and handling your test compound is the foundation of any successful in vitro experiment. Errors at this stage are a primary source of data variability.
Q1: How should I dissolve and store this compound?
A1: Proper solubilization and storage are critical for maintaining compound integrity and ensuring consistent concentrations.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of this compound class.[5]
-
Stock Solution Concentration: It is best practice to prepare a high-concentration stock, typically at 10 mM, to minimize the final volume of solvent added to your cell culture medium.[6]
-
Solubilization Procedure: To dissolve the compound, add the appropriate volume of DMSO to the vial and vortex thoroughly. If solubility issues persist, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or brief sonication can be attempted.[5] Always visually inspect the solution to ensure there is no visible precipitate before making serial dilutions.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
Q2: What is the recommended starting concentration range for my in vitro assays?
A2: For a novel or poorly characterized compound, testing a wide concentration range is essential to establish a full dose-response relationship.[5]
-
Initial Broad Range Screening: A logarithmic or half-log dilution series is highly recommended to efficiently cover a wide spectrum. A good starting point for a primary screen is a top concentration of 10-100 µM, followed by 7 to 10 dilution points.[6][7]
-
Potency Determination (IC50): Once an active range is identified, a narrower, more focused set of concentrations should be used to accurately determine the IC50 value (the concentration that produces a 50% maximal response).[8]
Q3: Is a vehicle control necessary, and how do I prepare it?
A3: Absolutely. A vehicle control is non-negotiable for trustworthy results. It consists of the cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used in the highest-concentration compound treatment.[5] This is crucial because solvents like DMSO can have biological effects on their own, especially at higher concentrations (typically >0.5%). Your vehicle control serves as the baseline to which all compound-treated results are compared.
Section 2: Troubleshooting Guide for Cell-Based Assays
This section addresses common problems encountered during cell-based assays, providing a logical framework for diagnosis and resolution.
Problem 1: High Variability or Poor Reproducibility Between Replicates/Experiments
High standard deviations and inconsistent results from one experiment to the next can invalidate your findings. The cause is often procedural rather than a property of the compound itself.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell density across the wells of a microplate is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension flask before and during pipetting to prevent settling. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell attachment.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to higher rates of evaporation, which concentrates media components and your test compound, leading to skewed results.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[5]
-
-
Potential Cause 3: Cell Health and Passage Number. Cells that are unhealthy, overgrown, or have been passaged too many times can respond inconsistently.
Caption: Standard workflow for a cell-based screening assay.
Problem 2: No Biological Activity or Weaker-Than-Expected Potency
Observing no effect can be a valid result, but it's crucial to rule out technical errors first.
-
Potential Cause 1: Compound Precipitation. The compound may have come out of solution when diluted from a DMSO stock into aqueous cell culture medium.
-
Solution: Visually inspect the wells of your treatment plate under a microscope for any signs of precipitate (crystals, amorphous solids). Perform a solubility test by preparing the highest concentration of your compound in media and checking for clarity after incubation. If precipitation is an issue, a lower top concentration may be necessary.[5]
-
-
Potential Cause 2: Insufficient Incubation Time. The biological effect may take longer to manifest than the chosen experimental endpoint.
-
Solution: Conduct a time-course experiment, measuring the endpoint at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[5]
-
-
Potential Cause 3: Inappropriate Cellular Model. The chosen cell line may not express the compound's molecular target, or it may have redundant pathways that compensate for the compound's effect.
-
Solution: Verify that your cell line expresses the putative target (e.g., via Western Blot, qPCR). If the target is unknown, consider screening against a panel of cell lines from different tissues of origin.[8]
-
Problem 3: Suspected Assay Interference
Some compounds can directly interfere with assay reagents or detection methods, leading to false-positive or false-negative results. This is a known issue for "nuisance compounds".[11]
-
Potential Cause 1: Autofluorescence. The compound itself may be fluorescent at the excitation/emission wavelengths used in a fluorescence-based assay, leading to artificially high signals (false negatives in a cell death assay).
-
Solution: Run a "compound only" control plate that contains the serial dilutions of your compound in cell-free medium. Read this plate alongside your experimental plate. If significant signal is detected, it must be subtracted from the experimental values, or a different assay technology should be chosen.
-
-
Potential Cause 2: Inhibition of Reporter Enzymes. In assays that use a reporter enzyme (e.g., luciferase in CellTiter-Glo, alkaline phosphatase), the test compound may directly inhibit the enzyme, mimicking a cytotoxic effect (false positive).
-
Solution: Perform a cell-free validation assay. For a luciferase-based assay, combine the compound with the assay reagent and a known amount of ATP to confirm it does not inhibit light production.
-
-
Potential Cause 3: Colorimetric Interference. Highly colored compounds can interfere with absorbance-based assays like the MTT assay.
-
Solution: Use a background control well containing the compound in medium without cells. Alternatively, switch to a non-absorbance-based method, such as a fluorescence or luminescence assay.[10]
-
| Assay Type | Principle | Pros | Cons & Potential Interference |
| Colorimetric (MTT, XTT) | Measures metabolic activity via reduction of a tetrazolium salt. | Inexpensive, well-established. | Interference from colored compounds; requires endpoint measurement. |
| Fluorescence (AlamarBlue, Calcein-AM) | Measures metabolic activity (resazurin reduction) or cell membrane integrity. | More sensitive than colorimetric; allows kinetic measurements. | Compound autofluorescence; phototoxicity. |
| Luminescence (CellTiter-Glo®) | Quantifies ATP levels as an indicator of metabolically active cells. | Highest sensitivity; simple "add-mix-measure" protocol.[10] | Potential for compound to inhibit luciferase enzyme; requires luminometer. |
Section 3: Key Experimental Protocols & Workflows
Given that derivatives of this scaffold have been shown to induce apoptosis, a caspase activity assay is a critical mechanistic experiment.[3]
Protocol 1: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol outlines a general procedure for measuring the activity of effector caspases 3 and 7, which are key mediators of apoptosis.[12][13] This is often performed using a substrate like Ac-DEVD-pNA (colorimetric) or a fluorogenic substrate that releases a DNA dye upon cleavage.[14]
-
Cell Seeding: Plate cells in a 96-well, clear-bottom black plate (for fluorescence) or a clear plate (for colorimetric) at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of "this compound" and appropriate controls (vehicle, untreated, and a positive control like Staurosporine) to the wells. Incubate for the desired treatment period.
-
Reagent Preparation: Prepare the caspase-3/7 assay buffer and substrate according to the manufacturer's instructions. Many kits provide a peptide substrate (e.g., Ac-DEVD-pNA or a fluorogenic version) and a lysis buffer.
-
Lysis & Substrate Addition: Remove the culture medium. Add lysis buffer and incubate to release cellular contents. Alternatively, for some live-cell assays, the reagent is added directly to the culture medium.[12] Add the caspase-3 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA, or specific Ex/Em for a fluorescent product).
-
Data Analysis: After subtracting background, normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
-
Low Signal: The incubation time with the compound may be too short to induce apoptosis, or the chosen cell line may be resistant. Confirm apoptosis induction with an orthogonal method (e.g., Annexin V staining).
-
High Background: This may be due to non-specific protease activity. Ensure protease inhibitor cocktails (if compatible with the assay) are added to the lysis buffer.
Caption: Activation of effector Caspase-3 is a central event in apoptosis.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. bosterbio.com [bosterbio.com]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. biotium.com [biotium.com]
Technical Support Center: Proactive Strategies to Minimize Off-Target Toxicity of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Introduction
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its analogs represent a promising class of molecules with demonstrated therapeutic potential, including antibacterial, antitubercular, and anticancer activities.[1][2][3] These compounds have been shown to inhibit key enzymes such as enoyl-acyl carrier protein reductase (InhA), dihydrofolate reductase (DHFR), and Polo-like kinase 1 (PLK1).[1][2] As with any potent small molecule inhibitor, ensuring target specificity is paramount to achieving a desirable therapeutic window and avoiding unintended biological consequences. Off-target effects can lead to cellular toxicity, confound experimental data, and ultimately hinder clinical translation.[4]
This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. It provides a proactive framework for identifying, characterizing, and mitigating potential off-target toxicities. Our approach is grounded in the principles of rigorous preclinical safety pharmacology, emphasizing a deep mechanistic understanding to guide experimental design.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug candidate with biomolecules other than its primary therapeutic target.[4] For a molecule like this compound, which is designed to inhibit specific enzymes, binding to other structurally related (e.g., other kinases or reductases) or unrelated proteins can trigger unintended signaling cascades, leading to cellular toxicity or unforeseen side effects.[6] Addressing these effects early is critical for validating the compound's mechanism of action and ensuring its safety profile.[7]
Q2: My initial screen shows high efficacy, but I'm observing significant cytotoxicity. How do I begin to determine if this is an on-target or off-target effect?
A2: This is a classic challenge in drug development. The first step is to differentiate between exaggerated pharmacology (on-target toxicity) and off-target effects.[6] A multi-pronged approach is necessary:
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A steep dose-response curve for toxicity may suggest a specific off-target liability.[8]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended target (e.g., PLK1). The resulting cellular phenotype should mimic the effect of your compound. Discrepancies point towards off-target activity.[4][9]
-
Structurally Related Inactive Control: Synthesize or procure a close structural analog of your compound that is inactive against the primary target. If this control compound still produces the same cytotoxicity, it strongly suggests an off-target mechanism.[8]
Q3: What are the most common off-target liabilities for kinase inhibitors, a class relevant to this compound's anticancer activity?
A3: The human kinome is extensive, with many kinases sharing structural homology in the ATP-binding pocket. Consequently, off-target binding is a common issue. Promiscuous binding to multiple kinases is associated with a higher rate of toxicity and clinical attrition.[6] Common off-targets that can lead to toxicity include kinases involved in critical cell survival pathways, such as members of the Src family, or those regulating cardiovascular function. Broad-spectrum kinase profiling is an essential early-stage screen.[10]
Q4: How can metabolic activation of this compound contribute to its toxicity?
A4: The Cytochrome P450 (CYP) family of enzymes in the liver are the primary drivers of drug metabolism.[11][12] While often a detoxification process, CYPs can also convert a parent drug into reactive metabolites.[11][13] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic drug reactions and organ toxicity. Therefore, it is crucial to perform in vitro metabolic stability assays and identify the specific CYP isozymes responsible for the metabolism of your compound.
Troubleshooting Guide: Common Experimental Issues
| Problem/Observation | Potential Cause & Explanation | Suggested Solution & Rationale |
| High cellular toxicity at effective concentrations. | 1. Critical Off-Target Engagement: The compound may be inhibiting a protein essential for cell viability, unrelated to its intended target.[4] 2. Reactive Metabolite Formation: The compound could be metabolized into a toxic species by cellular enzymes (e.g., CYPs).[11] | 1. Determine Minimal Effective Concentration: Titrate the compound to the lowest possible concentration that still achieves the desired on-target effect.[4] 2. Perform Broad-Spectrum Off-Target Screening: Use a commercial service to screen against a panel of common off-targets (e.g., kinases, GPCRs, ion channels).[10] 3. Conduct In Vitro Metabolism Assays: Incubate the compound with liver microsomes to assess its metabolic stability and identify potential reactive metabolites.[12] |
| Inconsistent results across different cell lines. | Cell-Line Specific Off-Target Expression: The off-target protein responsible for the confounding effect may be highly expressed in some cell lines but not others. | 1. Profile Target and Off-Target Expression: Use Western blotting or qPCR to quantify the expression levels of the intended target and any identified major off-targets in the cell lines being used.[8] 2. Correlate Sensitivity with Expression: Plot compound sensitivity (IC50) against the expression level of the suspected off-target. A strong correlation provides compelling evidence. |
| Observed phenotype does not match genetic knockdown of the target. | 1. Dominant Off-Target Effect: The cellular response is being driven by a potent off-target interaction, masking the on-target phenotype.[8] 2. Incorrect Mechanistic Assumption: The presumed function of the target in your specific cellular context may be inaccurate. | 1. CRISPR-Based Target Validation: Use CRISPR-Cas9 to create a knockout or knockdown of the intended target. This provides the "gold standard" phenotype for comparison.[9] 2. Rescue Experiment: Overexpress a mutant form of the target that is resistant to your compound. If the phenotype is reversed, it confirms on-target activity.[4] 3. Pathway-Based Expression Profiling: Use RNA-seq to compare the global gene expression changes induced by your compound versus target knockdown. This can help identify affected pathways and potential off-targets.[11] |
| Compound shows poor in vivo efficacy despite good in vitro potency. | 1. Rapid Metabolism/Clearance: The compound is quickly metabolized and cleared from the system, never reaching therapeutic concentrations at the target site.[12] 2. Poor Pharmacokinetics (ADME): The compound may have low absorption, poor distribution to the target tissue, or be subject to efflux pumps.[7] | 1. In Vitro ADME Assays: Conduct a panel of assays to assess properties like metabolic stability (liver microsomes), plasma protein binding, and cell permeability (e.g., Caco-2 assay). 2. In Vivo Pharmacokinetic Study: Administer the compound to an animal model (e.g., mouse) and measure its concentration in plasma and target tissues over time to determine key parameters like half-life and bioavailability. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line. This allows for the establishment of a therapeutic index (ratio of toxic concentration to effective concentration).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various compound concentrations.
-
Incubation: Incubate the plate for a duration relevant to your efficacy assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the CC50 (50% cytotoxic concentration) using non-linear regression.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation
Objective: To validate that the cellular phenotype observed with the compound is a direct result of inhibiting the intended target.
Methodology:
-
gRNA Design: Design and synthesize 2-3 single guide RNAs (sgRNAs) targeting a constitutive exon of the gene of interest (e.g., PLK1). Include a non-targeting control gRNA.
-
Lentiviral Production: Co-transfect HEK293T cells with the gRNA-expressing plasmid, a Cas9-expressing plasmid, and lentiviral packaging plasmids.
-
Viral Transduction: Harvest the lentiviral particles and use them to transduce your target cell line. Select for successfully transduced cells using an appropriate marker (e.g., puromycin).
-
Knockout Validation: After selection, expand the cell population. Validate target knockout at the protein level using Western blotting. A significant reduction in protein expression confirms successful knockout.
-
Phenotypic Assay: Perform the same cellular assay used to measure the efficacy of your compound (e.g., cell proliferation, apoptosis assay) on the knockout and control cell lines.
-
Comparison: Compare the phenotype of the knockout cells to the phenotype induced by treating the wild-type cells with this compound. A high degree of similarity provides strong evidence for on-target activity.[9]
Visualizations
Caption: Proactive workflow for de-risking off-target toxicity.
Caption: Using pathway analysis to distinguish on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-pyrrol-1-yl)benzohydrazide | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 100373-80-6 [sigmaaldrich.com]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Compound Precipitation in Cell-Based Assays
Welcome to the technical support center dedicated to addressing one of the most common and confounding challenges in cell-based assays: compound precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results and suspect that the solubility of their test compounds may be the culprit. As a senior application scientist, my goal is to provide you with not only the "how-to" but also the "why," grounding our troubleshooting in scientific principles to ensure your experiments are both accurate and reproducible.
Introduction: The Unseen Variable
In the quest for novel therapeutics, cell-based assays are a cornerstone of modern drug discovery. However, the integrity of these assays hinges on a critical, yet often overlooked, factor: the solubility of the test compounds. Many promising compounds are lipophilic, exhibiting poor aqueous solubility.[1][2] When a compound precipitates out of the solution, its effective concentration becomes unknown, leading to erroneous and misleading data, such as underestimated activity and inaccurate structure-activity relationships (SAR).[1] This guide will equip you with the expertise to identify, troubleshoot, and proactively prevent compound precipitation, thereby safeguarding the validity of your research.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that researchers face when dealing with potential compound precipitation.
Q1: I dissolved my compound in DMSO and the stock solution is clear. Why am I still seeing precipitation in my cell culture media?
A: A clear stock solution in 100% Dimethyl Sulfoxide (DMSO) is not a guarantee of solubility in your final aqueous assay buffer.[3] The phenomenon you're observing is often referred to as "solvent shock" or "crashing out."[4][5] It occurs due to the drastic change in solvent polarity when a small volume of your highly concentrated DMSO stock is diluted into the large volume of aqueous cell culture medium.[3][6] The compound, which was stable in the organic solvent, is suddenly in an environment where its aqueous solubility limit is exceeded, causing it to precipitate.[3]
Q2: My media looks fine immediately after adding the compound, but it becomes cloudy or I see crystals after a few hours in the incubator. What's happening?
A: This delayed precipitation can be due to several factors:
-
Temperature Changes: Compounds are often less soluble at lower temperatures. If your media is not pre-warmed to 37°C before adding the compound, it may initially appear dissolved but then precipitate as it equilibrates in the incubator.[4][6] Conversely, repeated removal of plates from the incubator can cause temperature cycling that affects solubility.[4]
-
Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts.[4]
-
Media Component Interactions: The complex mixture of salts, proteins (especially in serum-containing media), and other components can interact with your compound over time, reducing its solubility.[5] For example, high concentrations of calcium salts can be prone to precipitation.[7]
-
pH Shifts: Cellular metabolism can produce acidic byproducts, lowering the pH of the medium.[4][5] If your compound's solubility is pH-sensitive, this change can cause it to precipitate.[4][8]
-
Evaporation: In long-term experiments, evaporation can concentrate all media components, including your compound, potentially pushing it beyond its solubility limit.[4]
Q3: What is the maximum final concentration of DMSO I should use in my assay?
A: While there's no single rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] Ideally, the concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.[4][5] It's crucial to maintain a consistent final DMSO concentration across all experimental wells, including your vehicle controls, to ensure any observed effects are due to the compound and not the solvent.[3]
Q4: How does Fetal Bovine Serum (FBS) in the media affect my compound's solubility?
A: FBS can have a dual effect on compound solubility.[5] The proteins in FBS, particularly albumin, can bind to hydrophobic compounds, which can help to keep them in solution.[5] However, at high concentrations of either the compound or serum, these interactions can lead to the formation of insoluble protein-compound complexes, resulting in co-precipitation.[5] If you suspect FBS is contributing to precipitation, you might consider testing your compound's solubility in both serum-containing and serum-free media.[3]
Troubleshooting Guides
When you suspect compound precipitation is affecting your results, a systematic approach is key.
Issue 1: Immediate Precipitation Upon Dilution
You add your DMSO stock to the cell culture media, and it immediately turns cloudy or you see visible particles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Causality and Recommended Actions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound exceeds its aqueous solubility limit.[4] | Action: Decrease the final working concentration. Validation: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific media.[4][6] |
| Rapid Dilution (Solvent Shock) | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4] | Action: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4][6] Add the compound dropwise while gently vortexing the media.[4] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[4] | Action: Always use pre-warmed (37°C) cell culture media for dilutions.[4][6] |
| High Solvent Concentration | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[4] | Action: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation During Incubation
The media is clear initially, but precipitates form after hours or days in the incubator.
Troubleshooting and Mitigation Strategies
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[4][5] | Action: Monitor the pH of your culture medium, especially in dense cultures. Mitigation: Change the medium more frequently or use a different buffering system, being mindful of the impact on cell health.[4][8] |
| Interaction with Media Components | Components in the media, such as salts or proteins from FBS, may be interacting with your compound over time.[5] | Action: Test the compound's stability in different media formulations (e.g., with and without serum). Mitigation: If FBS is an issue, consider reducing the serum percentage or transitioning to a serum-free medium if your cells can tolerate it.[5] |
| Compound Instability | The compound may be degrading at 37°C into less soluble byproducts. | Action: Assess the stability of your compound under your specific culture conditions. Mitigation: Consider reducing the incubation time or preparing fresh media with the compound more frequently.[4] |
| Media Evaporation | In long-term cultures, evaporation concentrates all media components, potentially exceeding the compound's solubility limit.[4] | Action: Check for signs of evaporation in your culture plates. Mitigation: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4] |
Experimental Protocols
To systematically address solubility issues, here are detailed protocols for key experiments.
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol helps determine the maximum concentration of a compound that remains soluble in your specific experimental medium over time.[6]
Materials:
-
Test compound
-
100% Anhydrous DMSO
-
Specific cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microscope
Methodology:
-
Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C can aid dissolution.[6]
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to the experimental temperature (e.g., 37°C).[4][6]
-
Prepare a series of dilutions of your compound in the pre-warmed medium. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
Vortex gently immediately after adding the stock solution.[6]
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and repeat for subsequent dilutions.[5]
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[4][6]
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[4][6]
-
For more sensitive detection, place a small aliquot of the solution on a slide and examine it under a microscope to detect fine precipitates.[6]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.[4][6]
Protocol 2: Microscopic Examination for Precipitate
Visual inspection by the naked eye can miss fine precipitates that can still impact your assay.
Materials:
-
Cell culture plate with treated cells
-
Inverted microscope with phase-contrast or differential interference contrast (DIC) optics
Methodology:
-
Prepare Your Assay Plate: Prepare your cell culture plate with cells and add your compound at the desired concentrations. Include a vehicle-only control.
-
Initial Observation: Before placing the plate in the incubator, examine the wells under the microscope. Look for any immediate signs of precipitation, which may appear as small, refractile particles, crystals, or an amorphous film.
-
Time-Course Observation: At various time points throughout your experiment (e.g., 4, 24, 48 hours), remove the plate from the incubator and examine the wells again.
-
Distinguish Precipitate from Debris: Precipitates will often have a crystalline or regular structure, whereas cellular debris is typically irregular in shape. Precipitates may also be present throughout the well, not just associated with cells.
-
Document Findings: Take images of any wells showing suspected precipitation to document the extent and nature of the issue.
Advanced Mitigation Strategies
If basic troubleshooting is insufficient, consider these advanced strategies.
Formulation Approaches
For particularly challenging compounds, altering the formulation can improve solubility.
-
Use of Co-solvents: While not always compatible with cell-based assays due to toxicity, the use of co-solvents in the stock solution can sometimes help.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[2][10] However, they can also affect the free concentration of the drug, so their use must be carefully validated.[10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the media (within a range tolerated by the cells) can significantly improve solubility.[3][4][8]
Assay Design Considerations
-
Addition of Detergents: Low concentrations of non-ionic detergents like Triton X-100 (e.g., 0.01-0.1%) can help prevent the aggregation of some compounds.[11] This is a common practice in high-throughput screening (HTS) to reduce false positives.[12][13] However, the detergent's effect on your specific cell type and assay readout must be tested.
-
Kinetic vs. Thermodynamic Solubility: Be aware that most in-assay solubility issues relate to kinetic solubility (the rate of dissolution).[3][14] The methods described here primarily address this. Thermodynamic solubility is an equilibrium state and requires longer incubation times to assess.[14]
Conclusion: Upholding Scientific Integrity
Compound precipitation is a significant variable that can undermine the validity of cell-based assay data. By understanding the underlying physicochemical principles and adopting a systematic approach to troubleshooting, you can mitigate its effects. Proactively determining the solubility limits of your compounds and carefully designing your experiments will lead to more reliable, reproducible, and ultimately more impactful scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Enhancing Cell Permeability of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its Analogs
Welcome to the technical support resource for researchers working with 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives. This guide is designed for drug development professionals and scientists investigating the therapeutic potential of this compound class, particularly for intracellular targets such as those in antibacterial or antitubercular research.[1][2][3] Given that these agents must cross biological membranes to reach their site of action, cell permeability is a critical determinant of their efficacy.
This document provides a structured, question-and-answer-based approach to help you diagnose permeability issues, troubleshoot experimental hurdles, and implement strategies to enhance the cellular uptake of your compound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Permeability Assessment
This section addresses initial questions researchers may have when starting their investigation into the cell permeability of a novel compound.
Q1: My this compound analog shows potent enzymatic inhibition in vitro, but its whole-cell activity is weak. Could cell permeability be the issue?
A1: Yes, a significant drop-off in activity between a biochemical assay and a cell-based assay is a classic indicator of poor cell permeability. The compound is likely potent against its isolated target but is unable to reach it in sufficient concentrations within the cell. The first step is to quantify its ability to cross a cell membrane.
Q2: How can I get a baseline measurement of my compound's permeability?
A2: A tiered approach using standard in vitro assays is the most effective method. We recommend starting with two key experiments:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[4][5][6] It's a cost-effective first step to understand the compound's intrinsic ability to permeate a lipid bilayer without the complexities of cellular transporters.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[7] It provides more comprehensive data, accounting for not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport (movement between cells).[4][7]
Q3: What key physicochemical properties of my benzohydrazide derivative should I be concerned about for cell permeability?
A3: For passive diffusion, several properties are critical, often summarized by frameworks like Lipinski's "Rule of 5". Key parameters include:
-
Lipophilicity (LogP): This measures the compound's partitioning between an oily and an aqueous phase. A LogP that is too low (hydrophilic) can prevent the molecule from entering the lipid membrane, while one that is too high can cause it to become trapped within the membrane.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. A higher PSA generally correlates with lower permeability due to the energy required to shed water molecules before entering the membrane.[8]
-
Molecular Weight (MW): Larger molecules generally diffuse more slowly across membranes.[9]
-
Hydrogen Bond Donors and Acceptors: A high number of these increases a molecule's polarity and, therefore, can decrease its permeability.[8]
-
Rotatable Bonds: High conformational flexibility can sometimes negatively impact permeability.[8]
Part 2: Troubleshooting Guide - Interpreting & Acting on Permeability Data
This section provides guidance for when your initial experiments suggest a permeability problem.
Scenario 1: Low Permeability in Both PAMPA and Caco-2 Assays
-
Issue: If your compound shows low apparent permeability (Papp) in both assays, the problem is likely due to its intrinsic physicochemical properties. It struggles to cross a simple lipid bilayer via passive diffusion.[7][10]
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the estimated LogP, PSA, and MW. The benzohydrazide moiety and pyrrole nitrogen atoms contribute to its polarity.
-
Structural Modification (Medicinal Chemistry):
-
Masking Polar Groups: The hydrazide group (-CONHNH2) is polar. A prodrug strategy, such as converting it into a hydrazone or a cleavable N-acyl derivative, can mask this polarity and increase lipophilicity.[9][11][12] This modification must be reversible, allowing the parent compound to be released inside the cell.
-
Modulate Lipophilicity: Systematically modify peripheral parts of the molecule. For instance, altering substituents on the benzoyl ring can fine-tune the overall LogP without affecting the core pharmacophore.
-
Introduce Intramolecular Hydrogen Bonds: Strategically placing atoms that can form an intramolecular hydrogen bond can "hide" polar groups, effectively reducing the molecule's PSA and improving permeability.[13]
-
-
Scenario 2: High Permeability in PAMPA, but Low Permeability in Caco-2 Assay
-
Issue: This discrepancy strongly suggests that your compound is a substrate for cellular efflux pumps.[4][5] The compound can passively diffuse into the cell (as shown by PAMPA), but it is actively pumped out by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), preventing it from accumulating.
-
Troubleshooting Steps:
-
Confirm Efflux: Run a bidirectional Caco-2 assay, measuring permeability from both the apical (A) to basolateral (B) side and the B-to-A direction. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a clear indicator of active efflux.[7]
-
Identify the Transporter: Perform the Caco-2 assay in the presence of known inhibitors of major efflux pumps (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of an inhibitor confirms its involvement.
-
Structural Modification to Evade Efflux:
-
Reduce the number of hydrogen bond acceptors and increase acidity, as many efflux pumps recognize basic, lipophilic compounds.
-
Slightly increasing polarity or molecular size can sometimes disrupt recognition by the transporter.
-
-
Scenario 3: High Variability in Permeability Results
-
Issue: Inconsistent results can stem from experimental or compound-related issues.
-
Troubleshooting Steps:
-
Check Compound Solubility: Poor aqueous solubility can lead to inaccurate concentration measurements and variable results. Determine the compound's kinetic solubility in the assay buffer. If it's low, consider using a co-solvent like DMSO (typically keeping the final concentration below 1%).
-
Verify Caco-2 Monolayer Integrity: Ensure your Caco-2 cells are cultured for a consistent period (typically 18-22 days) to form a confluent monolayer.[7] Always measure the Transepithelial Electrical Resistance (TEER) before an experiment to confirm monolayer integrity.[10]
-
Assess Compound Stability: The compound might be degrading in the assay buffer or being metabolized by Caco-2 cells. Analyze the concentration in both donor and receiver compartments at the end of the assay using LC-MS/MS to perform a mass balance calculation.
-
Part 3: Strategies for Permeability Enhancement - A Deeper Dive
Once a permeability issue is diagnosed, the following strategies can be systematically employed.
Strategy 1: Structural Modification (Prodrug Approach)
The prodrug approach is a powerful method to transiently alter a molecule's properties to improve permeability.[9][12][14] For a benzohydrazide, the terminal amine offers a prime handle for modification.
-
Concept: A promoiety is attached to the parent drug, creating a more lipophilic and membrane-permeable molecule. This moiety is later cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active drug.[]
-
Example Application:
-
Hydrazone Formation: Reacting the terminal -NH2 of the hydrazide with a lipophilic aldehyde or ketone can create a hydrazone. This masks two hydrogen bond donors and increases lipophilicity. The choice of aldehyde/ketone can be tuned to control the rate of hydrolysis and release.
-
Strategy 2: Formulation-Based Enhancement
If structural modifications are not feasible or desired, formulation strategies can improve permeability without altering the chemical structure of the active pharmaceutical ingredient (API).[16][17][18]
-
Concept: These strategies protect the compound in the gastrointestinal tract and/or increase its local concentration at the cell membrane.
-
Common Approaches:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can enhance its solubility and facilitate absorption.[19]
-
Nanoparticle Encapsulation: Loading the compound into biocompatible nanoparticles (e.g., solid lipid nanoparticles (SLNs) or polymeric nanoparticles) can protect it from degradation, control its release, and enhance cellular uptake.[17][18]
-
Use of Permeation Enhancers: These are excipients co-formulated with the drug that reversibly open tight junctions between cells or disrupt the membrane to increase permeability.[16] This is a more aggressive approach and requires careful toxicological evaluation.
-
Part 4: Key Experimental Protocols & Data Visualization
Workflow for Permeability Assessment
The following diagram illustrates a logical workflow for diagnosing and addressing permeability issues.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 18. upm-inc.com [upm-inc.com]
- 19. japsonline.com [japsonline.com]
Technical Support Center: Optimizing 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide for Drug-Likeness
Prepared by: Senior Application Scientist, Drug Discovery Support
Welcome to the technical support center for researchers working on the optimization of the 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges encountered during the hit-to-lead and lead optimization phases. Our goal is to provide not just protocols, but the underlying medicinal chemistry rationale to empower your decision-making process.
Section 1: Initial Assessment & Common Scaffolding Pitfalls
This section addresses the foundational analysis of the parent compound and anticipates the most common hurdles you are likely to face.
Q1: What are the predicted initial drug-like properties of this compound, and where should I focus my initial optimization efforts?
A1: The parent compound, this compound, serves as a promising starting point, as it generally adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][2][3] A preliminary in silico assessment provides a baseline for strategic modifications.
Table 1: Initial Physicochemical Property Assessment
| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 229.28 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 3 (from -NHNH₂) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (1x C=O, 3x N) | ≤ 10 | Yes |
| Calculated LogP | ~2.5 - 3.0 | < 5 | Yes |
While the compound is compliant, this analysis reveals two primary areas of concern that should be prioritized:
-
The Hydrazide Moiety: Acylhydrazones and hydrazides are well-known for their diverse biological activities.[4] However, the hydrazide linker is often susceptible to hydrolysis and can be metabolically unstable, potentially leading to the release of toxic hydrazine species.[5] This is a critical liability to address for any clinical candidate.
-
The Dimethyl-pyrrol Substructure: The methyl groups on the pyrrole ring are potential sites for cytochrome P450 (CYP) mediated oxidation, a common metabolic pathway that can lead to rapid clearance of the compound in vivo.[6][7]
Your initial optimization strategy should therefore focus on mitigating these metabolic liabilities while maintaining or improving target engagement.
Caption: Key liabilities of the parent scaffold.
Section 2: Troubleshooting Poor Aqueous Solubility
A common hurdle in drug development is achieving sufficient aqueous solubility to ensure adequate absorption and distribution.
Q2: My latest analogs, designed for higher potency, are crashing out of solution. What are the best strategies to improve aqueous solubility?
A2: Poor solubility is often a consequence of increasing molecular weight and lipophilicity in the pursuit of potency. Several proven strategies can systematically address this issue.[8][9][10]
Strategy 1: Introduce Polar Functional Groups The most direct approach is to add polar groups to the molecule to increase its interaction with water.
-
Rationale: Adding hydrogen bond donors and acceptors (e.g., -OH, -NH₂, small amide groups) can significantly enhance solubility. Care must be taken not to introduce new metabolic liabilities or disrupt binding to the target.
-
Troubleshooting: If a new polar group reduces potency, consider its position. Is it creating a steric clash in the binding pocket? Can it be moved to a solvent-exposed region of the molecule? Structure-activity relationship (SAR) studies are crucial here.[11][12]
Strategy 2: Scaffold Hopping or Ring Modification Replacing a lipophilic aromatic ring with a more polar heterocyclic system can improve solubility without drastically altering the core geometry.
-
Rationale: Replacing the central phenyl ring with a pyridine or pyrimidine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and lower the pKa of the molecule, often improving solubility.[13] This strategy has been successfully used to enhance metabolic stability and tune physicochemical properties.[13]
-
Troubleshooting: The electronic properties of the new heterocycle can impact the reactivity and binding of adjacent functional groups. Ensure the chosen heterocycle is compatible with your synthetic route and doesn't introduce new off-target activities.
Strategy 3: pH Modification and Salt Formation If your molecule has an ionizable center (an acidic or basic group), solubility can be dramatically influenced by pH.
-
Rationale: By adjusting the pH of the formulation buffer to ionize the compound, you can significantly increase its aqueous solubility. For molecules with a suitable basic nitrogen, forming a hydrochloride or other pharmaceutically acceptable salt is a standard industry practice to improve solubility and dissolution rate.[14]
-
Troubleshooting: Salt formation is not always straightforward and can lead to different crystalline forms (polymorphs) with varying stability and solubility. Also, a salt that is soluble in a formulation vial may precipitate in the neutral pH of the gut, limiting oral absorption.
Experimental Protocol: Kinetic Solubility Assay
This is a high-throughput method to quickly assess the solubility of your compounds.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: In a 96-well plate, add your DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using LC-MS/MS by comparing it against a calibration curve prepared in a 50:50 acetonitrile:water mixture.
-
Data Analysis: The kinetic solubility is the concentration of the compound measured in the supernatant.
Section 3: Addressing High Metabolic Turnover
Rapid clearance is a project-killing liability. Identifying and mitigating metabolic "hotspots" is a critical step in lead optimization.[15]
Q3: My lead compound is highly active in vitro but shows rapid clearance in a liver microsomal stability assay. How do I identify and fix the metabolic hotspots?
A3: The two most probable sites of metabolism on your scaffold are the hydrazide linker and the pyrrole's methyl groups.[5][6][7] A systematic approach involving bioisosteric replacement is the most effective strategy.
Strategy 1: Bioisosteric Replacement of the Hydrazide Linker The hydrazide group is often a metabolic liability. Replacing it with a more stable, non-hydrolyzable linker that mimics its size, shape, and electronic properties is a key objective.[5][16][17]
-
Rationale: Bioisosteres can improve metabolic stability, reduce toxicity, and modulate physicochemical properties.[17] For a hydrazide, common replacements include stable five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. These groups maintain the hydrogen bonding capacity and geometry of the original linker while being significantly more resistant to metabolic degradation.[18]
Table 2: Common Bioisosteric Replacements for the Benzohydrazide Moiety
| Original Moiety | Bioisosteric Replacement | Key Advantages | Potential Disadvantages |
| Benzohydrazide | N-Benzoyl-1,3,4-Oxadiazole | Metabolically stable, maintains H-bond acceptor/donor profile. | Requires multi-step synthesis. |
| Benzohydrazide | N-Benzoyl-1,2,4-Triazole | Metabolically stable, adds an extra H-bond vector. | Can alter electronics and pKa. |
| Benzohydrazide | Reversed Amide | Simpler synthesis, metabolically more stable than hydrazide. | Changes H-bonding pattern, may lose potency. |
Strategy 2: Blocking CYP-Mediated Oxidation of Pyrrole Methyls The electron-rich pyrrole ring and its alkyl substituents are prime targets for oxidative metabolism.[7]
-
Rationale: Replacing a metabolically labile hydrogen atom with fluorine is a classic metabolic blocking strategy. The C-F bond is much stronger than a C-H bond and is resistant to CYP-mediated abstraction. Replacing a methyl group (-CH₃) with a trifluoromethyl group (-CF₃) can block oxidation at that site. Alternatively, replacing the methyl groups with slightly larger ethyl groups can sometimes create steric hindrance that shields the site from metabolic enzymes.[6]
-
Troubleshooting: Fluorination can significantly alter the electronics and lipophilicity of the molecule, which may impact target binding and permeability. It is essential to test these modifications systematically.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is the industry standard for assessing metabolic stability.[19][20]
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration typically 1 µM) to initiate the reaction.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Calculation: The percentage of the compound remaining is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log plot of the disappearance of the parent compound.
Caption: Iterative workflow for drug-likeness optimization.
References
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. longdom.org [longdom.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. criver.com [criver.com]
- 16. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. labcorp.com [labcorp.com]
Validation & Comparative
A Comparative Analysis: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide versus Isoniazid in the Context of Tuberculosis Research
A Technical Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat tuberculosis (TB), a disease that continues to pose a significant global health threat, the scientific community is in constant exploration of new molecular entities that can overcome the challenges of drug resistance and toxicity associated with current treatment regimens. This guide provides a detailed comparative analysis of the well-established anti-tubercular drug, isoniazid, and a promising investigational compound, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. While direct comparative experimental data for this specific pyrrole derivative is emerging, this analysis synthesizes existing knowledge on closely related analogs and isoniazid to offer a forward-looking perspective for researchers in the field.
Introduction: The Enduring Challenge of Tuberculosis and the Quest for Novel Hydrazides
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The cornerstone of first-line TB therapy for decades has been isoniazid, a simple yet potent bactericidal agent.[1] However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has severely compromised the efficacy of isoniazid and other primary drugs, creating an urgent need for new chemical entities with novel mechanisms of action or improved activity against resistant strains.[2]
Hydrazide-based compounds have historically been a fertile ground for the discovery of anti-tubercular agents. This has spurred the synthesis and evaluation of numerous hydrazide derivatives, including those incorporating various heterocyclic scaffolds, in an effort to enhance efficacy, overcome resistance, and improve safety profiles. Among these, pyrrole-containing molecules have garnered significant interest due to their diverse biological activities. This guide focuses on a comparative examination of this compound, a representative of this newer generation of synthetic hydrazides, against the benchmark set by isoniazid.
Chemical Structure and Properties
A fundamental comparison begins with the molecular architecture of the two compounds.
| Feature | Isoniazid | This compound |
| Chemical Formula | C₆H₇N₃O | C₁₃H₁₅N₃O |
| Molecular Weight | 137.14 g/mol | 229.28 g/mol |
| Core Structure | Pyridine-4-carbohydrazide | Benzohydrazide with a 2-(2,5-dimethyl-1H-pyrrol-1-yl) substituent |
The structural distinction is clear: isoniazid is a derivative of pyridine, while this compound features a benzene ring substituted with a dimethyl-pyrrol moiety. This structural divergence is anticipated to influence their physicochemical properties, metabolic stability, and interaction with their biological targets.
Caption: Chemical structures of Isoniazid and a representative related pyrrole derivative.
Mechanism of Action: A Tale of Two Hydrazides
Isoniazid: The Prodrug Paradigm
Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect.[3] This activation is carried out by the catalase-peroxidase enzyme, KatG.[2] Once activated, isoniazid forms a reactive species that, in complex with NADH, covalently inhibits the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[1][3]
Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or, less frequently, from mutations in the inhA gene that reduce the binding affinity of the activated isoniazid complex.[2]
Caption: Proposed mechanism of action for Isoniazid.
This compound: A Potential Direct InhA Inhibitor?
While direct experimental evidence for the mechanism of action of this compound is not yet available, studies on structurally similar 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl derivatives provide valuable insights. Molecular docking studies on these related compounds suggest that they may also target the InhA enzyme.[4] It is hypothesized that the pyrrole moiety and the benzohydrazide core can fit into the active site of InhA, potentially forming hydrogen bonds and other interactions that inhibit its enzymatic activity.
A key distinction from isoniazid could be that these novel hydrazides may not require activation by KatG, potentially acting as direct inhibitors of InhA. This would be a significant advantage, as it could render them effective against isoniazid-resistant strains that harbor katG mutations. Further enzymatic assays are required to confirm this hypothesis.
In Vitro Anti-Tubercular Activity: A Head-to-Head Comparison
The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the in vitro potency of an antimicrobial agent.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| Isoniazid | 0.015 - 0.06 |
| Representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl Derivatives | 0.8 - >25 |
Note: Data for the pyrrole derivatives are based on published results for structurally similar analogs, as direct data for this compound is not currently available in the cited literature.
The established MIC of isoniazid against the reference strain M. tuberculosis H37Rv is consistently low, typically in the range of 0.015 to 0.06 µg/mL.[2][5] For the related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl derivatives, reported MIC values vary depending on the specific substitutions, with some compounds showing promising activity with MICs as low as 0.8 µg/mL, while others are less active.[6] This suggests that while the pyrrole-benzohydrazide scaffold is a promising starting point, further optimization is likely necessary to achieve the high potency of isoniazid against drug-susceptible strains. However, the true value of these novel compounds may lie in their activity against isoniazid-resistant strains, a critical area for future investigation.
Cytotoxicity and Safety Profile
A favorable therapeutic index, the ratio between the toxic dose and the therapeutic dose, is paramount for any drug candidate.
| Compound | Cell Line | Cytotoxicity Metric (CC₅₀ or IC₅₀) |
| Isoniazid | HepG2 (human liver) | Induces apoptosis at high concentrations |
| Isoniazid | Various cancer cell lines | Generally low cytotoxicity |
| Representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl Derivatives | Vero (monkey kidney) | Non-toxic at tested concentrations |
| Representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl Derivatives | A549 (human lung) | Non-toxic at tested concentrations |
Isoniazid is known to have a risk of hepatotoxicity, which is a significant clinical concern. In vitro studies have shown that isoniazid can induce apoptosis in human hepatoma (HepG2) cells at high concentrations. In contrast, some of the evaluated 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl derivatives have been reported to be non-toxic to mammalian cell lines such as Vero and A549 at concentrations effective against M. tuberculosis.[4] This suggests that the pyrrole-benzohydrazide scaffold may offer a better safety profile, although comprehensive toxicology studies on this compound are essential to confirm this.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The lowest concentration of the compound that prevents this color change is recorded as the MIC.
Step-by-Step Methodology:
-
Preparation of Drug Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized turbidity, and then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading the Results: The MIC is determined as the lowest drug concentration that remains blue, indicating the inhibition of bacterial growth.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Mammalian cells (e.g., HepG2, Vero, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the 50% cytotoxic concentration (CC₅₀) is determined.
Future Directions and Conclusion
The comparative analysis presented here underscores the enduring importance of isoniazid in TB therapy while highlighting the potential of novel hydrazide derivatives, such as this compound, to address the pressing challenge of drug resistance. While the direct anti-tubercular and cytotoxicity data for this specific compound remains to be fully elucidated, the promising activity and favorable safety profile of its close analogs provide a strong rationale for its further investigation.
Key future research directions should include:
-
Definitive Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound.
-
Direct In Vitro Evaluation: Determination of the MIC of the compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains, including clinical isolates.
-
Mechanism of Action Studies: Elucidation of the precise mechanism of action, including enzymatic assays with InhA and determination of the requirement for KatG activation.
-
Comprehensive Cytotoxicity Profiling: Assessment of the in vitro cytotoxicity against a broader range of human cell lines, including primary hepatocytes.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy in animal models of tuberculosis and determination of its pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. ejpmr.com [ejpmr.com]
- 6. jchr.org [jchr.org]
A Comparative Efficacy Analysis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives and Standard Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel therapeutic agents. This guide provides a comprehensive comparison of a promising new class of compounds, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives, against established first- and second-line antitubercular drugs. This analysis is based on available preclinical data, focusing on in vitro efficacy, cytotoxicity, and potential mechanisms of action to offer a scientifically grounded perspective for researchers in the field.
Introduction to a Novel Scaffold: The Potential of Pyrrolyl Benzohydrazides
The this compound scaffold has emerged as a promising starting point for the development of new antitubercular drugs. Several derivatives of this core structure have been synthesized and evaluated for their antimycobacterial properties, demonstrating significant activity against the virulent M. tuberculosis H37Rv strain.[1][2] These compounds belong to the broader class of hydrazide-hydrazones, which have a rich history in medicinal chemistry and are known for their diverse biological activities, including antitubercular effects.[3][4] The rationale behind exploring this particular scaffold lies in the potential for multi-target inhibition and favorable pharmacokinetic profiles.[1]
In Vitro Efficacy: A Head-to-Head Comparison of Minimum Inhibitory Concentrations
The primary metric for the in vitro efficacy of an antitubercular agent is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. The following table summarizes the reported MIC values for several potent this compound derivatives against the M. tuberculosis H37Rv strain, compared to standard first-line antitubercular drugs. It is important to note that these values are compiled from different studies and inter-laboratory variations can exist.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Novel Agents | |||
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide (Compound 5k) | M. tuberculosis H37Rv | 0.8 | [1] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide (Compounds 5f, 5i, 5j, 5n) | M. tuberculosis H37Rv | 1.6 | [1] |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analog (Compound 4c) | M. tuberculosis H37Rv | 1-2 | [2] |
| First-Line Agents | |||
| Isoniazid | M. tuberculosis H37Rv | 0.05 - 0.2 | [5] |
| Rifampicin | M. tuberculosis H37Rv | ≤0.25 | [6] |
| Ethambutol | M. tuberculosis H37Rv | 1 - 5 | [7] |
| Pyrazinamide | M. tuberculosis H37Rv | 12.5 - 100 (at pH 6.8) | [8] |
As the data indicates, some of the novel pyrrolyl benzohydrazide derivatives exhibit potent antitubercular activity, with MIC values in the low microgram per milliliter range. While not as potent as the frontline drug isoniazid, their efficacy is comparable to or better than other first-line agents like ethambutol and pyrazinamide.
The Critical Aspect of Selectivity: Cytotoxicity and the Therapeutic Window
A crucial parameter for any potential drug candidate is its selectivity – the ability to inhibit the pathogen with minimal toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the MIC against the bacteria, provides a measure of this therapeutic window.
A study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides investigated the cytotoxicity of selected potent derivatives against mammalian Vero cells and A549 lung adenocarcinoma cell lines using the MTT assay.[1] The results showed that these compounds exhibited modest cytotoxicity.[1] Several compounds from a related series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs also demonstrated antitubercular activity at non-cytotoxic concentrations.[2]
| Compound | Cell Line | IC50 (µg/mL) | MIC (µg/mL) | Selectivity Index (SI = IC50/MIC) | Reference |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide (selected derivatives) | Vero, A549 | >62.5 | 0.8 - 1.6 | >39 - >78 | [1] |
| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs (selected derivatives) | Vero, A549 | Not specified, but active at non-cytotoxic concentrations | 1 - 2 | Not calculable from available data | [2] |
The high selectivity indices for the tested derivatives are encouraging, suggesting a favorable safety profile.
Unraveling the Mechanism of Action: A Multi-Target Approach
The precise mechanism of action for this compound derivatives is still under investigation, but in silico and enzymatic studies suggest a multi-target approach. Molecular docking studies have indicated that these compounds can bind to the active sites of two crucial mycobacterial enzymes:
-
Enoyl-ACP Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, the unique and vital components of the mycobacterial cell wall.[5] InhA is the primary target of isoniazid.
-
Dihydrofolate Reductase (DHFR): This enzyme is critical for the synthesis of nucleotides and some amino acids, making it essential for bacterial growth and replication.[9]
The potential for dual inhibition of both InhA and DHFR is a significant advantage, as it could lead to a lower likelihood of resistance development compared to single-target agents.[1]
Visualizing the Proposed Mechanism
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ccmu.edu.cn [ccmu.edu.cn]
- 9. connectjournals.com [connectjournals.com]
The Cutting Edge of Antitubercular Research: A Comparative Guide to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
In the global fight against tuberculosis (TB), a disease that continues to claim millions of lives, the emergence of drug-resistant strains necessitates the urgent development of novel therapeutics. This guide provides an in-depth comparative analysis of recently developed analogs of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a promising scaffold in the design of potent antitubercular agents. We will delve into the structural modifications that have led to improved activity, explore the dual-targeting mechanism of action, and provide detailed experimental protocols to support further research and development in this critical area.
Introduction: The Promise of the Pyrrole-Benzohydrazide Scaffold
The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide core structure has emerged as a significant pharmacophore in the development of new antitubercular drugs. This scaffold has demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of TB. Recent research has focused on the synthesis of various analogs to enhance this activity, improve selectivity, and overcome existing drug resistance mechanisms. A key breakthrough in this area is the discovery that many of these analogs exhibit a dual-inhibitory mechanism, targeting two essential enzymes in the mycobacterial life cycle: enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[1][2] This multi-target approach is a promising strategy to combat drug resistance and improve therapeutic outcomes.
Comparative Analysis of Lead Analogs
The following sections provide a detailed comparison of various analogs of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, focusing on their structural modifications, antitubercular activity, and proposed mechanisms of action.
Series 1: N'-(substituted acetyl)benzohydrazides
A significant advancement in the development of this class of compounds involves the modification of the benzohydrazide moiety with substituted acetyl groups. This has led to a series of potent antitubercular agents with impressive Minimum Inhibitory Concentration (MIC) values against the H37Rv strain of Mycobacterium tuberculosis.[1]
Table 1: Antitubercular Activity of N'-(substituted acetyl)benzohydrazide Analogs
| Compound ID | Substitution on Acetyl Group | MIC (µg/mL) against M. tuberculosis H37Rv |
| Parent Compound | (Not applicable) | >100 |
| Analog 5a | Phenyl | 6.25 |
| Analog 5f | 4-Chlorophenyl | 1.6 |
| Analog 5i | 2,4-Dichlorophenyl | 1.6 |
| Analog 5j | 4-Nitrophenyl | 1.6 |
| Analog 5k | 3,4,5-Trimethoxyphenyl | 0.8 |
| Analog 5n | 2-Naphthyl | 1.6 |
| Isoniazid (Control) | 0.25 | |
| Rifampicin (Control) | 0.5 |
Data sourced from[1]
The data clearly indicates that the addition of a substituted acetyl group significantly enhances the antitubercular activity of the parent compound. Notably, analog 5k , with a 3,4,5-trimethoxyphenyl substitution, exhibited the most potent activity with a MIC of 0.8 µg/mL.[1] This suggests that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in the drug-target interaction.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of these analogs reveal several key insights:
-
Lipophilicity: The presence of halogen atoms (e.g., chlorine in analogs 5f and 5i) and other lipophilic groups generally leads to enhanced activity. This is likely due to improved cell wall penetration of the mycobacterium.[3]
-
Electronic Effects: Electron-withdrawing groups, such as the nitro group in analog 5j, have been shown to contribute to potent activity.
-
Steric Factors: The bulk and orientation of the substituent can influence how the molecule fits into the active site of the target enzymes. The potent activity of the trimethoxyphenyl analog (5k) suggests a favorable interaction within the binding pocket.
Mechanism of Action: A Dual-Targeting Strategy
A compelling feature of these 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs is their ability to inhibit two crucial mycobacterial enzymes: InhA and DHFR.[2][4]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, the major component of the mycobacterial cell wall.
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is responsible for the production of precursors for DNA synthesis.
By simultaneously inhibiting these two distinct pathways, these compounds can exert a powerful bactericidal effect and potentially reduce the likelihood of resistance development.
Caption: Dual-target inhibition of InhA and DHFR by the analogs.
Experimental Protocols
To facilitate further research, we provide a detailed methodology for the key experiments described in the cited literature.
Synthesis of N'-(substituted acetyl)benzohydrazide Analogs
The synthesis of these analogs is typically a multi-step process.[1]
Caption: General synthetic route for the target compounds.
Step-by-Step Protocol:
-
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A mixture of 4-aminobenzoic acid and 2,5-hexanedione in glacial acetic acid is refluxed. The product is then isolated by filtration.
-
Esterification: The resulting benzoic acid derivative is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: The ethyl ester is then converted to the corresponding hydrazide by refluxing with hydrazine hydrate in ethanol.
-
Amide Coupling: The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is coupled with a substituted phenylacetic acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to match a McFarland standard of 1.0.
-
The test compounds are serially diluted in the 96-well plates.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue solution is added to each well and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity and Selectivity
An important aspect of drug development is to ensure that the compounds are not toxic to mammalian cells. Several of the potent antitubercular analogs have been evaluated for their cytotoxicity against mammalian cell lines, such as Vero cells and A549 (human lung adenocarcinoma) cells.[6] The results have generally shown that these compounds exhibit low cytotoxicity at concentrations effective against M. tuberculosis, indicating a favorable selectivity index.
Future Directions and Conclusion
The 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold represents a highly promising starting point for the development of new antitubercular drugs. The analogs discussed in this guide demonstrate that targeted modifications can lead to significant improvements in activity. The dual-targeting of InhA and DHFR is a particularly exciting strategy that warrants further investigation.
Future research in this area should focus on:
-
Optimization of the lead compounds: Further modifications to the substituents on the phenylacetyl moiety could lead to even more potent and selective inhibitors.
-
In vivo efficacy studies: The most promising compounds should be evaluated in animal models of tuberculosis to determine their in vivo efficacy and pharmacokinetic properties.
-
Exploration of other therapeutic areas: The repurposing of these compounds for other diseases, such as cancer, is an intriguing possibility that has already shown some initial promise.[7]
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 3. Structure-activity relationships of pyrrole hydrazones as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
A Researcher's Guide to Investigating Cross-Resistance of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating a critical need for novel therapeutics.[1][2] Among the promising new scaffolds are pyrrole-based compounds, with "2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide" and its derivatives showing notable in vitro activity.[1][3][4][5] Preliminary studies suggest these compounds may exert their antimycobacterial effect by targeting key enzymes in bacterial metabolic pathways, such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).[1][5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of this compound (herein referred to as DMPH-BH) in M. tuberculosis. Understanding potential cross-resistance is paramount; it predicts the compound's efficacy against existing drug-resistant strains and informs its potential placement in future combination therapies. We will explore the underlying scientific rationale for experimental design, provide detailed protocols for key assays, and discuss the interpretation of comparative data.
The Imperative of Cross-Resistance Profiling
Cross-resistance occurs when a single genetic mutation confers resistance to multiple drugs.[7][8] This phenomenon is a significant challenge in tuberculosis therapy. For instance, mutations in the katG gene can confer high-level resistance to isoniazid, while mutations in the promoter region of the inhA gene can lead to low-level isoniazid resistance and cross-resistance to the structurally similar drug, ethionamide.[7][9] Given that DMPH-BH is hypothesized to target InhA, a primary target of isoniazid, it is crucial to determine if Mtb strains resistant to isoniazid or ethionamide exhibit reduced susceptibility to DMPH-BH.
This investigation is not merely an academic exercise. The results directly impact the translational potential of a new drug candidate. A favorable profile, showing minimal cross-resistance with existing drugs, would position DMPH-BH as a valuable agent for treating MDR-TB. Conversely, significant cross-resistance could limit its clinical utility.
Experimental Workflow for Cross-Resistance Assessment
A robust cross-resistance study involves a multi-pronged approach, combining phenotypic susceptibility testing with genotypic analysis to establish a clear link between mutation and resistance profile.
Caption: Workflow for assessing cross-resistance in M. tuberculosis.
PART 1: Phenotypic Characterization of Resistance
The cornerstone of any cross-resistance study is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[10]
Protocol 1: MIC Determination by Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method that provides a reliable and high-throughput means of determining MICs for Mtb.[10][11] It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells.
Materials:
-
M. tuberculosis strains (e.g., H37Rv ATCC 27294, resistant clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
DMPH-BH, Isoniazid, Ethionamide, Rifampicin, and other comparators
-
Alamar Blue reagent
-
Dimethyl sulfoxide (DMSO) for drug dissolution
Procedure:
-
Inoculum Preparation: Culture Mtb in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).[10] Break up clumps by vortexing with sterile glass beads. Adjust the supernatant to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve the final inoculum density.
-
Drug Plate Preparation:
-
Prepare stock solutions of each drug in DMSO.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells except the first column.
-
Add 200 µL of the highest drug concentration to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from well to well.[10] The final 100 µL is discarded.
-
Include drug-free wells as growth controls and media-only wells as sterility controls.[10]
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except sterility controls), bringing the final volume to 200 µL.[11]
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reading Results: Add 30 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.[10] The MIC is the lowest drug concentration that prevents a color change from blue to pink.[10]
Comparative Data Presentation
The power of a cross-resistance study lies in direct comparison. Data should be collected for DMPH-BH alongside a panel of first- and second-line anti-tubercular drugs. The results should be presented in a clear, tabular format.
Table 1: Hypothetical MIC Data for DMPH-BH against Selected M. tuberculosis Strains (µg/mL)
| Strain ID | Genotype (Resistance Marker) | DMPH-BH | Isoniazid (INH) | Ethionamide (ETH) | Rifampicin (RIF) |
| H37Rv | Wild-Type | 0.8 | 0.05 | 0.5 | 0.1 |
| MDR-1 | katG S315T | 1.6 | >8.0 | 0.5 | >4.0 |
| MDR-2 | inhA promoter -15 C>T | >25 | 2.0 | >10 | >4.0 |
| RIF-R | rpoB S450L | 0.8 | 0.05 | 0.5 | >4.0 |
Interpretation of Hypothetical Data:
-
Strain MDR-1: This strain, with a classic katG mutation conferring high-level INH resistance, shows only a minor (2-fold) increase in the MIC for DMPH-BH. This would suggest that this common INH resistance mechanism does not confer significant cross-resistance to DMPH-BH.
-
Strain MDR-2: A mutation in the inhA promoter, which confers resistance to both INH and ETH, results in a dramatic (>32-fold) increase in the MIC for DMPH-BH. This strongly indicates a shared mechanism of action and a high potential for cross-resistance.
-
Strain RIF-R: Resistance to rifampicin, which targets RNA polymerase, has no impact on the MIC of DMPH-BH, as expected due to the different drug targets.[12]
PART 2: Genotypic Analysis to Uncover Resistance Mechanisms
To confirm the basis of resistance and to discover novel resistance mechanisms, phenotypic data must be coupled with Whole Genome Sequencing (WGS).
Protocol 2: Generation and Sequencing of DMPH-BH Resistant Mutants
Objective: To generate resistant mutants in vitro to identify the genetic loci associated with resistance to DMPH-BH.
Procedure:
-
Mutant Generation:
-
Grow a large culture of Mtb H37Rv to late-log phase.
-
Plate approximately 10⁹ colony-forming units (CFU) onto Middlebrook 7H10 agar plates containing DMPH-BH at concentrations of 4x, 8x, and 16x the determined MIC.
-
Incubate plates at 37°C for 3-4 weeks.
-
-
Confirmation of Resistance:
-
Pick individual colonies that appear on the drug-containing plates.
-
Sub-culture each colony in drug-free 7H9 broth.
-
Re-test the MIC of DMPH-BH and other drugs for each putative mutant using the MABA protocol to confirm a stable resistance phenotype.
-
-
Genomic DNA Extraction and WGS:
-
Extract high-quality genomic DNA from the confirmed resistant mutants and the parental H37Rv strain.
-
Perform WGS using a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the H37Rv reference genome.
-
Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Focus on non-synonymous mutations in coding regions or mutations in promoter regions of genes known to be involved in drug activation or efflux, with particular attention to inhA, ndh, and other genes in the mycolic acid synthesis pathway.
-
Caption: Workflow for generating and analyzing resistant mutants.
Expected Genotypic Findings
Based on the hypothesized mechanism of action, mutations would be expected in genes associated with the InhA pathway.
Table 2: Potential Genes Implicated in DMPH-BH Resistance
| Gene | Function | Potential Impact of Mutation |
| inhA | Enoyl-ACP reductase; target of INH/ETH | Altered drug binding site, preventing inhibition. |
| fabG1 | Beta-ketoacyl-ACP reductase | Upstream mutations can sometimes confer INH/ETH resistance.[13] |
| ndh | Type II NADH dehydrogenase | Overexpression can lead to INH resistance by reducing NADH levels. |
| mmpL5 | Efflux pump | Upregulation could increase efflux of DMPH-BH from the cell.[14] |
WGS analysis of multiple, independently-generated resistant mutants is crucial. The repeated identification of mutations in the same gene or pathway across different mutants provides strong evidence for its role in conferring resistance.[12][15]
Conclusion and Future Directions
A thorough investigation of cross-resistance is a non-negotiable step in the preclinical development of any new anti-tubercular agent. For a promising compound like this compound, this analysis provides a critical lens through which to view its potential. By combining systematic phenotypic testing against a panel of drug-resistant Mtb strains with in vitro mutant generation and whole-genome sequencing, researchers can build a comprehensive resistance profile.
The ideal outcome is the demonstration of minimal cross-resistance with existing first- and second-line drugs, particularly those with which it may share a target, such as isoniazid. Should significant cross-resistance be identified, particularly via mutations in the inhA promoter, the utility of DMPH-BH would likely be limited to treating patients with katG-mediated isoniazid resistance. This knowledge, acquired early, is invaluable for guiding future development, informing the design of clinical trials, and ultimately, shaping the strategies to combat the global threat of drug-resistant tuberculosis.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-genome sequencing of rifampicin-resistant M. tuberculosis strains identifies compensatory mutations in RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Whole Genome Sequencing of Drug Resistant and Drug Susceptible Mycobacterium tuberculosis Isolates From Tigray Region, Ethiopia [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. leprosy-information.org [leprosy-information.org]
A Comparative Benchmarking Guide: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Versus Standard Antibiotics
This guide provides a comprehensive analysis of the antimicrobial potential of the novel compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, benchmarking its in vitro activity against established standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for comparative evaluation, presents key performance data, and explores the underlying mechanisms of action that differentiate this emerging therapeutic candidate.
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antitubercular properties.[1][2][3] Within this class, this compound and its analogues have been identified as potent inhibitors of critical bacterial enzymes, suggesting a distinct mode of action compared to many currently approved antibiotics.[4][5]
This guide offers a framework for the systematic evaluation of this compound against a panel of standard antibiotics: Penicillin, a β-lactam targeting cell wall synthesis; Ciprofloxacin, a fluoroquinolone that inhibits DNA replication; and Gentamicin, an aminoglycoside that disrupts protein synthesis. The objective is to provide a clear, data-driven comparison of their efficacy against representative Gram-positive, Gram-negative, and acid-fast bacteria.
Comparative Mechanism of Action: A Tale of Different Targets
The antimicrobial efficacy of a compound is intrinsically linked to its molecular target within the bacterial cell. This compound is hypothesized to exert its effect through a dual-inhibition mechanism, a characteristic that may offer advantages in overcoming existing resistance pathways.[4]
-
This compound: Molecular docking studies suggest that this compound and its derivatives act as inhibitors of both dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA).[4][5] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids, thereby halting DNA synthesis and cell growth.[3][6] Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis pathway (FAS-II), which is essential for building the bacterial cell membrane.[7][8]
-
Penicillin: This β-lactam antibiotic inhibits the final step in peptidoglycan synthesis by acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs).[2][9] This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[10][11]
-
Ciprofloxacin: As a fluoroquinolone, ciprofloxacin targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5] By stabilizing the enzyme-DNA complex, it introduces double-strand breaks in the bacterial chromosome, thereby inhibiting DNA replication and transcription.[12][13]
-
Gentamicin: This aminoglycoside antibiotic irreversibly binds to the 30S subunit of the bacterial ribosome.[1][14] This interference with the decoding site leads to the misreading of mRNA, resulting in the production of non-functional proteins and ultimately, bacterial cell death.[15][16]
Caption: Comparative signaling pathways of the investigational compound and standard antibiotics.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure a rigorous and reproducible comparison, standardized antimicrobial susceptibility testing (AST) methodologies are paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20]
Bacterial Strains
A representative panel of bacterial strains should be used, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923, MRSA ATCC 43300)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Acid-fast: Mycobacterium tuberculosis (e.g., H37Rv strain)
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and the standard antibiotics (Penicillin, Ciprofloxacin, Gentamicin) in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus and E. coli; Middlebrook 7H9 broth with OADC enrichment for M. tuberculosis).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for S. aureus and E. coli. For M. tuberculosis, incubation is required for 7-21 days.[23][24]
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative In Vitro Activity Data
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound derivatives and the standard antibiotics against the selected bacterial species. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Comparative MICs (µg/mL) against S. aureus and E. coli
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound derivatives | 0.8 - 25[4] | 0.8 - 100[4] |
| Penicillin | Varies widely due to resistance | Generally resistant |
| Ciprofloxacin | 0.25 - 0.6[25][26][27] | 0.013 - 0.016[25][28] |
| Gentamicin | 0.002 - 0.25[29][30] | 0.002[29][30] |
Table 2: Comparative MICs (µg/mL) against Mycobacterium tuberculosis
| Compound/Antibiotic | Mycobacterium tuberculosis H37Rv |
| This compound derivatives | 0.8 - 25[4] |
| Isoniazid (Standard anti-TB drug) | >4 (for MDR strains)[31] |
| Rifampicin (Standard anti-TB drug) | Varies, with resistance being a concern[32] |
Discussion and Future Directions
The preliminary data indicates that this compound and its derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[4] The broad range of reported MIC values suggests that structural modifications to the core molecule can significantly impact its potency.
A key advantage of this compound class may lie in its dual mechanism of action, targeting both folate and fatty acid synthesis.[4][5] This multi-targeted approach could potentially lower the frequency of resistance development compared to single-target antibiotics. For instance, resistance to penicillin often arises from the production of β-lactamases that inactivate the drug, while resistance to ciprofloxacin can develop through mutations in the target enzymes, DNA gyrase and topoisomerase IV.[5][9]
The in vitro activity of the investigational compound against M. tuberculosis is particularly noteworthy, given the challenges associated with treating multidrug-resistant tuberculosis (MDR-TB).[4][31] Further studies are warranted to establish its efficacy against a broader panel of clinical isolates and to assess its bactericidal versus bacteriostatic properties.
For a more definitive comparison, future research should focus on conducting head-to-head MIC and Minimum Bactericidal Concentration (MBC) studies of this compound and standard antibiotics under strictly controlled conditions as outlined by CLSI and EUCAST.[17][19] Additionally, time-kill kinetic assays would provide valuable insights into the pharmacodynamics of this novel compound.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its unique dual-targeting mechanism offers a potential strategy to combat antimicrobial resistance. The experimental framework and comparative data presented in this guide provide a solid foundation for further preclinical evaluation of this compound class, paving the way for the potential development of a novel therapeutic to address the urgent global need for new antibiotics.
References
- 1. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Penicillin - Wikipedia [en.wikipedia.org]
- 10. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 11. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Gentamicin - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. iacld.com [iacld.com]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 21. goums.ac.ir [goums.ac.ir]
- 22. darvashco.com [darvashco.com]
- 23. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.aip.org [pubs.aip.org]
- 30. researchgate.net [researchgate.net]
- 31. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India [frontiersin.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
Hazard Identification and Risk Assessment
Hydrazine and its derivatives are recognized for their hazardous properties, including potential carcinogenicity, corrosivity, and acute toxicity.[1][2] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1][3] Therefore, as a matter of prudent practice, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide must be handled as a hazardous substance.
Key Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin/Eye Irritant: Assumed to be corrosive or a severe irritant.[1][2]
-
Suspected Carcinogen: Many hydrazine derivatives are considered potential carcinogens.[1]
-
Environmental Hazard: Improper disposal can be harmful to aquatic organisms.[4]
| Compound Profile |
| Chemical Name: this compound |
| CAS Number: 33233-58-8 |
| Primary Hazards: Acute Toxicity, Skin/Eye Irritant, Suspected Carcinogen, Environmental Hazard |
| Required PPE: Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Lab Coat |
| Primary Disposal Route: Segregated Hazardous Chemical Waste |
Pre-Disposal Operations and Required PPE
Before initiating any disposal procedure, ensure all engineering controls and personal protective equipment (PPE) are in place. The causality behind these measures is to create multiple barriers of protection, minimizing any potential for exposure.
Engineering Controls
All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[1][2] This is the primary engineering control to prevent the inhalation of any dust or vapors. An eyewash station and safety shower must be immediately accessible.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[5]
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[1] A full-face shield is also required over the goggles to protect against splashes.[2]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[1] Never wear latex gloves, as they offer insufficient protection.
-
Body Protection: A chemical-resistant, long-sleeved lab coat must be worn and fully fastened.[2] Ensure long pants and closed-toe shoes are worn.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to avoid sewer or regular trash disposal at all costs .[6] The compound must be treated as hazardous chemical waste and managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials grossly contaminated with it.
-
Select a Compatible Container:
-
Use a container that is chemically compatible and can be securely sealed.[6] High-density polyethylene (HDPE) or the original product container are ideal choices.[7]
-
The container must be in good condition, free from damage or leaks.[8]
-
Do not use foodstuff containers (e.g., jars) for hazardous waste.[7]
-
-
Collect Waste:
-
Solid Waste: Carefully place solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that are contaminated should be placed in the same container.
-
Rinsate: If triple-rinsing contaminated glassware, the solvent rinsate must be collected as hazardous waste. This is particularly crucial for "P-list" chemicals, and while this compound isn't explicitly listed, it is best practice to treat it with this level of caution.[9]
-
-
Leave Headspace: Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[6]
-
Securely Seal: Close the container lid tightly.[7] The container must remain closed except when actively adding waste.[6]
Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[8]
-
Obtain an Official Label: Use the hazardous waste label provided by your institution's EHS department.
-
Complete the Label:
-
List the full chemical name: "This compound ". Do not use abbreviations.
-
Identify all components of a mixture by percentage or volume, even non-hazardous ones.[7]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Record the date when waste was first added to the container (the "accumulation start date").[6]
Storage and Pickup
-
Satellite Accumulation Area (SAA): Store the labeled, sealed container in a designated SAA.[7][10] This area must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
Segregate Incompatibles: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and peroxides, using physical barriers or secondary containment.[2][6][8]
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures: Spills and Exposure
Spill Response
-
Small Spill (in fume hood):
-
Ensure no sources of ignition are present.[11]
-
Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
For hydrazines, neutralization with calcium hypochlorite (bleach) or slaked lime can be considered, but this may generate heat.[11][12] Diluting the hydrazine to less than 5% with water before neutralization is recommended to control the reaction.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[13]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Material Disposal | OSHA Safety Manuals [safetymanualosha.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. arxada.com [arxada.com]
- 12. enhs.uark.edu [enhs.uark.edu]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide
For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our laboratory environment. The handling of novel chemical entities, such as 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS No. 100373-80-6), demands a nuanced and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this and structurally similar molecules. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: A Tale of Two Moieties
-
The Pyrrole Moiety: Pyrrole and its derivatives are known to be flammable, toxic if swallowed or inhaled, and can cause serious eye damage[1][2]. The dimethyl substitution on the pyrrole ring may influence its physical properties, but the fundamental hazards of the heterocyclic core should be respected.
-
The Benzohydrazide Moiety: Benzhydrazide itself is flagged for its potential toxicity and as a significant body contact hazard[3]. Hydrazines, the parent class of hydrazides, are documented as strong skin sensitizers with the potential for cross-sensitization to their derivatives[4]. This means initial exposure could lead to heightened sensitivity in subsequent encounters.
Therefore, we must operate under the assumption that this compound is a hazardous substance requiring comprehensive personal protective equipment (PPE) to mitigate risks of dermal and eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. For this compound, a multi-layered approach is essential.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves (inspect prior to use) | Provides a barrier against skin contact with the benzohydrazide and pyrrole moieties. Given the sensitizing potential of hydrazides, glove integrity is paramount.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield | Protects against splashes and accidental contact with the eyes, a known risk with pyrrole compounds.[1][5] |
| Body Protection | Flame-resistant laboratory coat or coveralls | Shields the skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of any potentially toxic vapors or dusts.[1] |
dot
Caption: PPE Donning and Doffing Workflow.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental outcome.
Preparation:
-
Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the fume hood.
-
Review Emergency Procedures: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling:
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Dispensing: Handle the solid compound with care to avoid generating dust. If the compound is a powder, use techniques that minimize aerosolization.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Carefully remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves immediately.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous waste.[2][6]
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Never pour this chemical or its solutions down the drain.[1]
dot
Caption: Hazardous Waste Disposal Workflow.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By integrating these principles of hazard assessment, diligent PPE use, and strict adherence to operational and disposal protocols, you can confidently and safely incorporate this compound into your research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
